Ethyl 3-(benzyloxy)cyclobutanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBSPEXKRNDFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223874 | |
| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141352-63-8 | |
| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The document outlines the primary synthetic route, provides detailed experimental protocols, and presents key data in a structured format.
Introduction
This compound is a substituted cyclobutane derivative of interest in the design and synthesis of novel therapeutic agents. The cyclobutane motif is increasingly utilized in drug development to explore new chemical space and improve pharmacokinetic properties. The benzyloxy group can serve as a protecting group or as a key pharmacophoric element. This guide details the Williamson ether synthesis, the most direct and common method for the preparation of this compound.
Synthetic Pathway
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In this case, the hydroxyl group of Ethyl 3-hydroxycyclobutanecarboxylate is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with benzyl bromide to yield the target product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following is a detailed, plausible experimental protocol for the synthesis of this compound based on general Williamson ether synthesis procedures.[1]
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 3-hydroxycyclobutanecarboxylate | C₇H₁₂O₃ | 144.17 |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 |
| Benzyl Bromide | C₇H₇Br | 171.03 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Brine | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is washed away with anhydrous hexanes under a nitrogen atmosphere, and the remaining sodium hydride is suspended in anhydrous tetrahydrofuran (THF).
-
Formation of the Alkoxide: A solution of Ethyl 3-hydroxycyclobutanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Benzylation: The reaction mixture is cooled back to 0 °C, and a solution of benzyl bromide (1.1 equivalents) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Caption: General experimental workflow for the synthesis.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Boiling Point | 175 °C @ 10 Torr[2] |
| Density | 1.0632 g/cm³ @ 25 °C[3] |
| Appearance | Expected to be a colorless to pale yellow oil |
| Yield | 70-90% (Typical for Williamson Ether Synthesis) |
Spectroscopic Data (Predicted)
| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.35 | m | 5H | Ar-H | |
| 4.45 | s | 2H | -O-CH ₂-Ph | |
| 4.12 | q | 2H | -O-CH ₂-CH₃ | |
| 3.90-4.00 | m | 1H | CH -OBn | |
| 2.70-2.80 | m | 1H | CH -COOEt | |
| 2.20-2.40 | m | 4H | Cyclobutane CH ₂ | |
| 1.25 | t | 3H | -O-CH₂-CH ₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (δ, ppm) | Assignment |
| 174.5 | C =O (Ester) | |
| 138.0 | Ar-C (quaternary) | |
| 128.4 | Ar-C H | |
| 127.7 | Ar-C H | |
| 127.5 | Ar-C H | |
| 71.0 | -O-C H₂-Ph | |
| 68.0 | C H-OBn | |
| 60.5 | -O-C H₂-CH₃ | |
| 35.0 | C H-COOEt | |
| 30.0 | Cyclobutane C H₂ | |
| 14.2 | -O-CH₂-C H₃ |
| FT-IR (neat, cm⁻¹) | Predicted Absorption | Functional Group |
| 3030 | C-H stretch (aromatic) | |
| 2980, 2860 | C-H stretch (aliphatic) | |
| 1730 | C=O stretch (ester) | |
| 1100 | C-O stretch (ether) | |
| 740, 700 | C-H bend (aromatic) |
| Mass Spectrometry (ESI-MS) | Predicted m/z | Fragment |
| 235.1328 | [M+H]⁺ | |
| 257.1147 | [M+Na]⁺ |
References
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | 106596-81-0 [amp.chemicalbook.com]
- 3. 106596-81-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to Ethyl 3-(benzyloxy)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a substituted cyclobutane derivative of interest in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, alongside a detailed, albeit representative, synthetic protocol. Due to the limited availability of public data, some information presented herein is based on closely related analogues and established chemical principles. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this class of compounds.
Chemical Properties and Data
This compound, also known by its synonyms Ethyl 3-(benzyloxy)cyclobutane-1-carboxylate and Ethyl 3-(phenylmethoxy)cyclobutanecarboxylate, is a chemical compound with the CAS number 106596-81-0. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₈O₃ | [1][2] |
| Molecular Weight | 234.29 g/mol | [1][2] |
| Boiling Point | 175 °C (at 10 Torr) | [1][2] |
| Density | 1.0632 g/cm³ (at 25 °C) | [2] |
| Appearance | Not specified (likely a liquid) | |
| Solubility | Not specified | |
| Melting Point | Not specified |
Synthesis and Experimental Protocols
Representative Synthesis of a Benzyloxy-cyclobutane Intermediate
This protocol is adapted from the synthesis of 3-(benzyloxy)-1-cyclobutanone and serves as a model for the introduction of the benzyloxy group onto the cyclobutane ring.
Reaction:
-
Step 1: Etherification. Reaction of a suitable hydroxylated cyclobutane precursor with benzyl bromide in the presence of a base.
-
Step 2: Halogenation and subsequent reactions. Further modifications to arrive at the desired functionality.
Materials:
-
Halogenated methyl benzene (e.g., Benzyl bromide)
-
A suitable cyclobutane precursor
-
Base (e.g., Sodium Hydride, Potassium Carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a solution of the hydroxylated cyclobutane precursor in an anhydrous solvent, a suitable base is added portion-wise at 0 °C under an inert atmosphere.
-
Benzyl bromide is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for a specified time, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Esterification to Yield this compound
The resulting benzyloxy-cyclobutane carboxylic acid can be esterified to the corresponding ethyl ester.
Reaction:
-
Fischer-Speier esterification of 3-(benzyloxy)cyclobutanecarboxylic acid with ethanol in the presence of a catalytic amount of strong acid.
Materials:
-
3-(benzyloxy)cyclobutanecarboxylic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (catalyst)
-
Anhydrous Sodium Carbonate
Procedure:
-
A solution of 3-(benzyloxy)cyclobutanecarboxylic acid in an excess of absolute ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is refluxed for several hours, with the reaction progress monitored by TLC.
-
After completion, the excess ethanol is removed by distillation.
-
The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl ester.
-
Further purification can be achieved by vacuum distillation.
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not publicly available. Researchers are advised to perform full characterization upon synthesis. The expected spectral features are outlined below based on the chemical structure.
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), the benzyl group (aromatic protons and a benzylic CH₂ singlet), and the protons on the cyclobutane ring.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic and benzylic carbons of the benzyl group, and the carbons of the cyclobutane ring.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and aromatic C-H stretches.
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of 234.29, along with characteristic fragmentation patterns.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information detailing any specific biological activity or involvement in signaling pathways for this compound. Compounds containing the cyclobutane motif are of interest in medicinal chemistry due to their conformational rigidity, which can be advantageous for binding to biological targets. Further research is required to elucidate any potential biological roles of this specific compound.
Experimental Workflows and Logical Relationships
Given the lack of specific experimental data, a logical workflow for the synthesis and characterization of this compound is presented below. This workflow outlines the necessary steps from starting materials to the purified and characterized final product.
Caption: A logical workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a compound with potential applications in synthetic and medicinal chemistry. This guide has provided a summary of its known chemical properties and a representative synthetic pathway. The lack of extensive public data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications, particularly in the realm of drug discovery and development. The provided workflow and theoretical characterization data can serve as a valuable starting point for researchers venturing into the study of this and related cyclobutane derivatives.
References
"Ethyl 3-(benzyloxy)cyclobutanecarboxylate molecular structure"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is an organic compound featuring a cyclobutane ring functionalized with both an ethyl ester and a benzyloxy group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules with potential therapeutic applications. Its stereochemistry and the reactivity of its functional groups allow for diverse chemical transformations. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic route.
Molecular Structure and Chemical Identifiers
The core of this compound is a four-membered carbon ring. An ethyl carboxylate group (-COOCH₂CH₃) is attached to the first carbon, and a benzyloxy group (-OCH₂C₆H₅) is attached to the third carbon.
| Identifier | Value |
| IUPAC Name | ethyl 3-(phenylmethoxy)cyclobutanecarboxylate |
| Synonyms | Ethyl 3-(benzyloxy)cyclobutane-1-carboxylate, Cyclobutanecarboxylic acid, 3-(phenylmethoxy)-, ethyl ester |
| CAS Number | 106596-81-0[1] |
| Molecular Formula | C₁₄H₁₈O₃[1] |
| Molecular Weight | 234.29 g/mol [1] |
| SMILES | CCOC(=O)C1CC(OCC2=CC=CC=C2)C1 |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.
| Property | Value |
| Boiling Point | 175 °C (at 10 Torr)[1][2] |
| Density | 1.0632 g/cm³ (at 25 °C)[1][2] |
| Storage Temperature | Room Temperature[1][2] |
Synthesis Pathway
The synthesis of this compound can be conceptualized as originating from precursors that form the cyclobutane ring, followed by functional group manipulation. A common strategy involves the formation of a cyclobutanone intermediate, which is then reduced and etherified. A key precursor is 3-oxocyclobutanecarboxylic acid.
Experimental Protocols
Step 1: Synthesis of 3-Bromocyclobutan-1-one from 3-Oxocyclobutanecarboxylic Acid (via Hunsdiecker Reaction) [3]
-
Salt Formation: 3-Oxocyclobutanecarboxylic acid is converted to its silver salt by reacting it with a silver salt, such as silver oxide.
-
Bromination: The resulting silver carboxylate is then treated with elemental bromine. This reaction, known as the Hunsdiecker reaction, results in decarboxylation and the formation of 3-bromocyclobutan-1-one.
Step 2: Synthesis of 3-(Benzyloxy)-1-cyclobutanone [3]
-
Nucleophilic Substitution: 3-Bromocyclobutan-1-one is reacted with benzyl alcohol in the presence of a base. The alkoxide of benzyl alcohol acts as a nucleophile, displacing the bromide to form 3-(benzyloxy)-1-cyclobutanone.
Step 3: Conversion to this compound (Hypothetical) A potential, though not explicitly documented, route from 3-(benzyloxy)-1-cyclobutanone would involve several steps, such as a Baeyer-Villiger oxidation to form a lactone, followed by ring-opening with ethanol. A more direct route starts from ethyl 3-oxocyclobutanecarboxylate.
Alternative Protocol starting from Ethyl 3-oxocyclobutanecarboxylate:
-
Reduction of the Ketone: Ethyl 3-oxocyclobutanecarboxylate is reduced using a mild reducing agent like sodium borohydride (NaBH₄) to yield ethyl 3-hydroxycyclobutanecarboxylate. The reaction is typically performed in an alcoholic solvent like ethanol or methanol at cool temperatures.
-
Williamson Ether Synthesis: The resulting alcohol, ethyl 3-hydroxycyclobutanecarboxylate, is then treated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This is followed by the addition of benzyl bromide to form the final product, this compound, via an Sₙ2 reaction.
Safety Information
It is crucial to handle all chemical compounds with appropriate safety precautions.
| Hazard Class | Statement |
| Skin Irritation | Causes skin irritation (H315)[1] |
| Eye Irritation | Causes serious eye irritation (H319)[1] |
Conclusion
This compound is a specialized chemical intermediate with defined physicochemical properties. While detailed experimental protocols for its direct synthesis are sparse in public literature, its synthesis can be logically derived from common organic reactions involving cyclobutane precursors. Its structure is well-suited for further chemical modification, making it a potentially useful building block for medicinal chemists and researchers in drug development. All handling should be performed in accordance with established safety guidelines for irritant chemicals.
References
Spectroscopic and Synthetic Profile of Ethyl 3-(benzyloxy)cyclobutanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for Ethyl 3-(benzyloxy)cyclobutanecarboxylate. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents predicted spectroscopic values based on the analysis of structurally related molecules. The experimental protocols described are based on established, standard organic chemistry laboratory techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of similar compounds, including ethyl cyclobutanecarboxylate, 3-(benzyloxy)-1-cyclobutanone, and various benzyl ethers and ethyl esters.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.25-7.40 | m | 5H | Ar-H |
| 4.50 | s | 2H | -O-CH ₂-Ph |
| 4.15 | q | 2H | -O-CH ₂-CH₃ |
| 3.90-4.10 | m | 1H | CH -OBn |
| 2.60-2.80 | m | 1H | CH -COOEt |
| 2.20-2.50 | m | 4H | cyclobutyl CH ₂ |
| 1.25 | t | 3H | -O-CH₂-CH ₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 174-176 | C =O (ester) |
| 138-139 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 127.8 | Ar-C H |
| 127.6 | Ar-C H |
| 70-72 | -O-C H₂-Ph |
| 68-70 | C H-OBn |
| 60.5 | -O-C H₂-CH₃ |
| 35-37 | C H-COOEt |
| 30-32 | cyclobutyl C H₂ |
| 14.2 | -O-CH₂-C H₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3030 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1735-1720 | Strong | C=O stretch (ester) |
| 1495, 1455 | Medium | C=C stretch (aromatic ring) |
| 1180-1150 | Strong | C-O stretch (ester) |
| 1100-1050 | Strong | C-O stretch (ether) |
| 740, 700 | Strong | C-H bend (aromatic, monosubstituted) |
Sample preparation: Thin film or KBr pellet.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 234 | Moderate | [M]⁺ (Molecular Ion) |
| 189 | Moderate | [M - OEt]⁺ |
| 143 | Low | [M - CH₂Ph]⁺ |
| 108 | Moderate | [C₇H₈O]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Ionization method: Electron Ionization (EI).
Proposed Synthesis Workflow
The synthesis of this compound can be logically approached from the known precursor, 3-(benzyloxy)-1-cyclobutanone. A standard method for converting a ketone to an ester with the addition of one carbon atom is the Wittig reaction followed by esterification, or more directly, through a Reformatsky or related reaction. An alternative, and often efficient, method involves the formation of a cyanohydrin followed by hydrolysis and esterification. The workflow below outlines a plausible two-step synthesis from 3-(benzyloxy)-1-cyclobutanone.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the proposed synthesis and subsequent spectroscopic analysis.
Synthesis of this compound
Step 1: Synthesis of 3-(Benzyloxy)cyclobutane-1-carbonitrile-1-ol (Cyanohydrin Formation)
-
To a stirred solution of 3-(benzyloxy)-1-cyclobutanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of potassium cyanide (KCN) and 18-crown-6 (e.g., 0.05 eq each).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (TMSCN, e.g., 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which may be used in the next step without further purification.
Step 2: Synthesis of this compound (Hydrolysis and Esterification)
-
To the crude 3-(benzyloxy)cyclobutane-1-carbonitrile-1-ol from the previous step, add a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and stir for 4-8 hours to effect hydrolysis of the nitrile to a carboxylic acid. Monitor the reaction by TLC.
-
After cooling to room temperature, extract the product with an organic solvent.
-
Remove the solvent under reduced pressure.
-
To the resulting crude carboxylic acid, add absolute ethanol in excess and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 6-12 hours (Fischer esterification).
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are to be recorded on a 300 MHz or higher field NMR spectrometer.
-
The sample should be dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR in CDCl₃).
Infrared (IR) Spectroscopy
-
The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
The spectrum should be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Mass spectra are to be obtained on a mass spectrometer, for instance, one equipped with an electron ionization (EI) source.
-
The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
-
The mass-to-charge ratio (m/z) of the fragments should be reported.
This guide provides a foundational understanding of the key chemical properties and a viable synthetic pathway for this compound, which can serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.
Preparation of 3-(Benzyloxy)cyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process starting from the commercially available ethyl 3-oxocyclobutanecarboxylate. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its replication in a laboratory setting.
Synthetic Strategy Overview
The synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid is accomplished through a three-step sequence starting from ethyl 3-oxocyclobutanecarboxylate. The overall strategy involves:
-
Reduction of the ketone: The carbonyl group of the starting material is selectively reduced to a hydroxyl group.
-
Protection of the alcohol: The resulting hydroxyl group is protected as a benzyl ether.
-
Hydrolysis of the ester: The ethyl ester is saponified to the corresponding carboxylic acid to yield the final product.
This approach is advantageous as it utilizes a readily available starting material and employs robust and well-documented chemical transformations.
Experimental Protocols and Data
Step 1: Synthesis of Ethyl 3-hydroxycyclobutanecarboxylate
This step involves the reduction of the ketone in ethyl 3-oxocyclobutanecarboxylate to a secondary alcohol.
Reaction Scheme:
Experimental Protocol:
-
To a solution of ethyl 3-oxocyclobutanecarboxylate (1 equivalent) in methanol or ethanol at 0 °C, sodium borohydride (1.1 equivalents) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of acetone, followed by water.
-
The solvent is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 3-oxocyclobutanecarboxylate |
| Reagent | Sodium Borohydride |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
The hydroxyl group of ethyl 3-hydroxycyclobutanecarboxylate is protected as a benzyl ether using a Williamson ether synthesis.[1][2]
Reaction Scheme:
Experimental Protocol:
-
To a solution of ethyl 3-hydroxycyclobutanecarboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise at 0 °C.[1]
-
The mixture is stirred at 0 °C for 30 minutes.
-
Benzyl bromide (1.2 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.[3]
-
The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 3-hydroxycyclobutanecarboxylate |
| Reagents | Sodium Hydride, Benzyl Bromide |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% |
Step 3: Synthesis of 3-(Benzyloxy)cyclobutanecarboxylic Acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, lithium hydroxide monohydrate (2-3 equivalents) is added.[4]
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-4 hours, with progress monitored by TLC.
-
After the reaction is complete, the THF is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to a pH of approximately 2-3 with a cold 1 M HCl solution.
-
The precipitated product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, 3-(benzyloxy)cyclobutanecarboxylic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Lithium Hydroxide Monohydrate |
| Solvents | Tetrahydrofuran (THF), Water |
| Reaction Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Visualizations
Synthetic Pathway
References
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [mdpi.com]
"starting materials for Ethyl 3-(benzyloxy)cyclobutanecarboxylate synthesis"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. Two principal pathways are detailed, offering flexibility in starting material selection and synthetic strategy. The information presented is collated from established chemical literature and patents, providing detailed experimental protocols and quantitative data where available.
Pathway 1: Functionalization of a Pre-formed Cyclobutane Ring
This synthetic approach commences with a readily available or synthesizable cyclobutane core, which is then sequentially functionalized to yield the target molecule. The key stages involve esterification, ketone reduction, and O-benzylation.
Logical Workflow for Pathway 1
Caption: Synthetic strategy involving functional group manipulation of a cyclobutane precursor.
Experimental Protocols for Pathway 1
Step 1a: Synthesis of 3-Oxocyclobutanecarboxylic Acid
A common starting material for this pathway is 3-oxocyclobutanecarboxylic acid. One documented method involves the hydrolysis of a protected precursor.[1]
-
Procedure: A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (4.72 g, 18.15 mmol) is refluxed and stirred with 20% hydrochloric acid (50 mL) for 50 hours. After cooling, the solution is continuously extracted with diethyl ether for 20 hours. The ether is removed under reduced pressure, and the residue is treated with hexane and cooled. The resulting solid is filtered and washed with hexane to yield 3-oxocyclobutanecarboxylic acid.[1]
-
Yield: 1.4 g (70%).[1]
Step 1b: Esterification of 3-Oxocyclobutanecarboxylic Acid
The carboxylic acid is converted to its ethyl ester. This can be achieved through standard acid-catalyzed esterification.
-
General Procedure: 3-Oxocyclobutanecarboxylic acid (1 equivalent) is dissolved in absolute ethanol (excess, ~10-20 equivalents). A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents), is added. The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC) until completion (typically 4-12 hours). After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford Ethyl 3-oxocyclobutanecarboxylate.[1]
Step 1c: Reduction of Ethyl 3-oxocyclobutanecarboxylate
The ketone functionality is reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.[2]
-
Procedure: Ethyl 3-oxocyclobutanecarboxylate (1 equivalent) is dissolved in a protic solvent such as methanol or ethanol (e.g., 0.2 M solution). The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH4, 1.5 equivalents) is added portion-wise, maintaining the temperature at 0 °C. The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1M HCl). The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield Ethyl 3-hydroxycyclobutanecarboxylate.[2]
Step 1d: O-Benzylation of Ethyl 3-hydroxycyclobutanecarboxylate
The final step is the protection of the hydroxyl group as a benzyl ether via a Williamson ether synthesis.
-
Procedure: To a solution of Ethyl 3-hydroxycyclobutanecarboxylate (1.0 equivalent) in dry tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0 °C, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise under an inert atmosphere (e.g., Argon). The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 1 hour. The resulting alkoxide solution is cooled back to 0 °C, and benzyl bromide (1.1 equivalents) is added dropwise. The reaction is allowed to stir at room temperature overnight. The reaction is carefully quenched by the slow addition of water. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give this compound.
| Step | Starting Material | Product | Key Reagents | Reported Yield | Citation |
| 1a | 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | 3-Oxocyclobutanecarboxylic acid | 20% HCl | 70% | [1] |
| 1b | 3-Oxocyclobutanecarboxylic acid | Ethyl 3-oxocyclobutanecarboxylate | Ethanol, H₂SO₄ (cat.) | High (Typical) | [1] |
| 1c | Ethyl 3-oxocyclobutanecarboxylate | Ethyl 3-hydroxycyclobutanecarboxylate | Sodium Borohydride | High (Typical) | [2] |
| 1d | Ethyl 3-hydroxycyclobutanecarboxylate | This compound | NaH, Benzyl Bromide | Good to High (Typical) |
Pathway 2: Olefination of a Pre-functionalized Cyclobutanone
This alternative route builds the carbon framework with the benzyloxy group already in place. The key intermediate, 3-(benzyloxy)-1-cyclobutanone, is converted to the target ester via an olefination reaction followed by reduction.
Logical Workflow for Pathway 2
Caption: Synthetic strategy involving the olefination of a pre-functionalized cyclobutanone.
Experimental Protocols for Pathway 2
Step 2a: Synthesis of 3-(benzyloxy)-1-cyclobutanone
Several methods exist for the synthesis of this key intermediate. One approach starts from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.[3]
-
Procedure: To a solution of sodium hydride (8.8g, 0.22mol) in DMF (75mL), diisopropyl malonate (37.6g, 0.2mol) is slowly added, keeping the temperature below 70 °C. Then, 3-dibromo-2,2-dimethoxypropane (26.2g, 0.1mol) is added, and the mixture is heated to reflux for 24 hours. After cooling, an ammonium chloride solution is added, and the product is extracted with n-hexane. The organic layer is washed, dried, and concentrated. The resulting intermediate is then deprotected and hydrolyzed with acid to give 3-oxocyclobutanecarboxylic acid. This is followed by a Hunsdiecker reaction and nucleophilic substitution with benzyl alcohol to afford 3-(benzyloxy)-1-cyclobutanone.[3]
-
Overall Yield: Not explicitly stated for the entire sequence, but the initial cyclization step has a reported yield of 90%.[3]
An alternative synthesis starts from monochloromethyl benzene.[4]
-
Procedure: This multi-step synthesis involves etherification, halogenation, elimination, ring closure, and dechlorination reactions to produce 3-(benzyloxy)-1-cyclobutanone with a reported overall yield of 52-55%.[4]
Step 2b: Horner-Wadsworth-Emmons Reaction
This reaction is used to convert the ketone into an α,β-unsaturated ester.[5][6][7]
-
Procedure: A dry, three-necked flask is charged with sodium hydride (50% dispersion in mineral oil, 1.0 equivalent) and dry benzene under a nitrogen atmosphere. Triethyl phosphonoacetate (1.0 equivalent) is added dropwise, maintaining the temperature at 30–35 °C. After stirring for 1 hour at room temperature, a solution of 3-(benzyloxy)-1-cyclobutanone (1.0 equivalent) in dry benzene is added dropwise at 20–30 °C. The mixture is then heated at 60–65 °C for 15 minutes. After cooling, the reaction is worked up by washing with water and brine. The organic layer is dried and concentrated. The crude product, Ethyl 3-(benzyloxy)cyclobutylideneacetate, can be purified by distillation or chromatography.[5]
-
Yield: Typically high for this type of reaction (e.g., 67-77% for cyclohexanone).[5]
Step 2c: Hydrogenation of the Alkene
The carbon-carbon double bond of the α,β-unsaturated ester is reduced to a single bond.
-
Procedure: The unsaturated ester, Ethyl 3-(benzyloxy)cyclobutylideneacetate, is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC or GC-MS). The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the final product, this compound.
| Step | Starting Material | Product | Key Reagents | Reported Yield | Citation |
| 2a | 3-Dibromo-2,2-dimethoxypropane, Diisopropyl malonate | 3-(Benzyloxy)-1-cyclobutanone | NaH, Benzyl alcohol, etc. | High (for initial step) | [3] |
| 2b | 3-(Benzyloxy)-1-cyclobutanone | Ethyl 3-(benzyloxy)cyclobutylideneacetate | NaH, Triethyl phosphonoacetate | High (Typical) | [5] |
| 2c | Ethyl 3-(benzyloxy)cyclobutylideneacetate | This compound | H₂, Pd/C | Quantitative (Typical) |
This guide outlines two robust synthetic pathways to this compound, providing researchers with the necessary information to select and execute a suitable synthesis based on available starting materials and laboratory capabilities. The provided protocols are based on established literature and should be adapted and optimized for specific laboratory conditions.
References
- 1. chembk.com [chembk.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 4. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physical Properties of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a key intermediate in various synthetic applications. The information is presented to be a valuable resource for professionals in research, development, and quality control.
Core Physical Properties
This compound is a cyclobutane derivative with the molecular formula C₁₄H₁₈O₃.[1][2][3] Its structure incorporates a benzyloxy group and an ethyl ester functional group, which influence its physical and chemical characteristics.
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₁₄H₁₈O₃ | [1][2][3] |
| Molecular Weight | 234.29 g/mol | [1][2][3] |
| Boiling Point | 175 °C | at 10 Torr[1][2][3] |
| Density | 1.0632 g/cm³ | at 25 °C[1][2] |
| Melting Point | Data not available | - |
| Refractive Index | Data not available | For the related compound 3-benzyloxy-cyclobutanecarboxylic acid, the refractive index is 1.562.[4] |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds of this class are applicable.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which has a relatively high boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method to prevent decomposition.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation: The sample is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.
-
Distillation: The apparatus is evacuated to the desired pressure (e.g., 10 Torr). The flask is then heated gently.
-
Data Collection: The temperature at which the liquid consistently condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure.
Determination of Density
The density of a liquid is its mass per unit volume. A pycnometer or a digital density meter can be used for accurate measurements.
Methodology (using a pycnometer):
-
Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated.
-
Sample Measurement: The pycnometer is cleaned, dried, and filled with the sample liquid (this compound) at the same temperature.
-
Calculation: The pycnometer with the sample is weighed. The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of a sample. An Abbe refractometer is a common instrument for this measurement.
Methodology:
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of the sample are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Logical Workflow for Synthesis and Purification
As information regarding specific signaling pathways involving this compound is not publicly available, a logical workflow for its synthesis and purification via a common method like Fischer esterification is presented below.
References
An In-depth Technical Guide to the Introduction of a Benzyloxy Group on a Cyclobutane Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic methodologies for the introduction of a benzyloxy group onto a cyclobutane ring. The benzyloxy group serves as a crucial protecting group for hydroxyl functionalities in multi-step organic syntheses, valued for its stability across a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2] This document details three primary strategies for this transformation, complete with experimental protocols, quantitative data, and process visualizations to aid in practical application.
Core Synthetic Strategies
The introduction of a benzyloxy group onto a cyclobutane core can be primarily achieved through three distinct synthetic pathways:
-
Williamson Ether Synthesis under Basic Conditions: This classical and widely used method involves the deprotonation of a cyclobutanol derivative to form a cyclobutoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a benzyl halide.[2][3]
-
Reaction with Benzyl Trichloroacetimidate under Acidic Conditions: For substrates that are sensitive to basic conditions, an alternative approach is the use of benzyl trichloroacetimidate, which allows for the benzylation of alcohols under mild acidic catalysis.[4]
-
Nucleophilic Substitution on a Halogenated Cyclobutane: This strategy involves the displacement of a halide (typically bromide) on the cyclobutane ring by a benzyl alkoxide or benzyl alcohol.
Data Presentation: Comparison of Benzylation Methods
The following table summarizes the key quantitative data associated with the different methods for introducing a benzyloxy group.
| Method | Substrate | Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Williamson Ether Synthesis | General Alcohol | Benzyl Bromide | NaH | DMF | 0 to RT | Varies | High | [1] |
| Williamson Ether Synthesis (Milder) | 4-Hydroxy-2-butanone | Benzyl Bromide | Ag₂O | Toluene | 0 to RT | 18 | 43-49 | [5] |
| Benzyl Trichloroacetimidate | tert-Cyclopropanol | Benzyl Trichloroacetimidate | TFMSA (10 mol%) | CH₂Cl₂ | 0 to RT | 24 | 39 | [4] |
| Nucleophilic Substitution | 3-Bromocyclobutanone | Benzyl Alcohol | Base | Varies | Varies | Varies | Not Specified | [6] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride
This protocol is a general and robust method for the benzylation of alcohols.[1]
Materials:
-
Cyclobutanol derivative (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)
-
Benzyl bromide (BnBr) (1.5–2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve the cyclobutanol derivative (1.0 equiv) in anhydrous DMF (5–10 mL/mmol) under an argon atmosphere in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (2.0 equiv) portion-wise to the stirred solution.
-
Add benzyl bromide (1.5–2.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and quench the excess NaH by the slow addition of triethylamine, followed by water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired benzyloxycyclobutane.
Protocol 2: Benzylation using Benzyl Trichloroacetimidate
This method is suitable for acid-sensitive substrates.[4]
Materials:
-
Cyclobutanol derivative (1.0 equiv)
-
Benzyl 2,2,2-trichloroacetimidate (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) or Trifluoromethanesulfonic acid (TFMSA) (0.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the cyclobutanol derivative (1.0 equiv) and benzyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous dichloromethane (20 mL/mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acidic catalyst (TMS-OTf or TFMSA, 0.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the benzyloxycyclobutane.
Protocol 3: Nucleophilic Substitution on a Halogenated Cyclobutane (General Strategy)
This protocol outlines a general strategy based on the synthesis of 3-(benzyloxy)-1-cyclobutanone, where a bromo-cyclobutane intermediate is reacted with benzyl alcohol.[6]
Materials:
-
Bromocyclobutane derivative (e.g., 3-bromocyclobutanone) (1.0 equiv)
-
Benzyl alcohol (1.0-1.5 equiv)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
An appropriate solvent (e.g., DMF, THF)
Procedure:
-
In a reaction vessel under an inert atmosphere, prepare a solution of sodium benzoxide by adding sodium hydride to benzyl alcohol in an anhydrous solvent like THF or DMF at 0 °C, and then warming to room temperature.
-
Alternatively, dissolve the bromocyclobutane derivative and benzyl alcohol in a suitable solvent and add a base such as potassium carbonate.
-
Add the bromocyclobutane derivative to the solution of the benzyl alkoxide (or the mixture of benzyl alcohol and base).
-
Heat the reaction mixture as necessary to drive the substitution reaction to completion, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via silica gel chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Williamson Ether Synthesis Workflow for Cyclobutanol Benzylation.
Caption: Benzylation of Cyclobutanol using Benzyl Trichloroacetimidate.
Caption: Nucleophilic Substitution for Benzyloxycyclobutane Synthesis.
References
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. d-nb.info [d-nb.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability of Ethyl 3-(benzyloxy)cyclobutanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of direct stability data in the public domain, this document extrapolates from the known chemical stability of its core functional moieties: the cyclobutane ring, the ethyl ester, and the benzyl ether. This guide outlines potential degradation pathways, proposes a detailed experimental protocol for forced degradation studies, and suggests a stability-indicating analytical method. The information presented herein is intended to serve as a robust framework for researchers and professionals involved in the development and quality control of drug substances incorporating this chemical entity.
Introduction
This compound is a significant building block in medicinal chemistry. The stability of such intermediates is a critical quality attribute that can influence the purity, potency, and safety of the final active pharmaceutical ingredient (API). Understanding the degradation profile of this molecule under various stress conditions is paramount for the development of stable formulations and for defining appropriate storage and handling conditions.
The molecule's stability is governed by the interplay of its three main structural features:
-
Cyclobutane Ring: While possessing inherent ring strain, the cyclobutane moiety is generally considered chemically inert and can contribute to the metabolic stability of drug candidates.[1][2]
-
Ethyl Ester: The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions.
-
Benzyl Ether: The benzyloxy group, a common protecting group for alcohols, can be cleaved under reductive, oxidative, and strongly acidic conditions.[3]
This guide will systematically explore the potential instabilities arising from these functional groups and provide a roadmap for their experimental evaluation.
Predicted Stability Profile and Potential Degradation Pathways
Based on the known reactivity of the constituent functional groups, a predicted stability profile for this compound is summarized in Table 1. The principal anticipated degradation reactions are hydrolysis of the ethyl ester and cleavage of the benzyl ether.
Table 1: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Labile | 3-(Benzyloxy)cyclobutanecarboxylic acid, Ethanol |
| Basic Hydrolysis | Highly Labile | 3-(Benzyloxy)cyclobutanecarboxylate salt, Ethanol |
| Oxidative | Potentially Labile | Ethyl 3-hydroxycyclobutanecarboxylate, Benzaldehyde, Benzoic Acid |
| Photolytic | Potentially Labile | Varies depending on wavelength and medium |
| Thermal | Likely Stable | Minimal degradation expected under typical pharmaceutical stress conditions |
Potential Degradation Pathways
The anticipated degradation pathways are illustrated in the following diagram. Hydrolytic conditions are expected to cleave the ester linkage, while oxidative conditions may lead to de-benzylation.
Experimental Protocols for Forced Degradation Studies
To empirically determine the stability of this compound, a comprehensive forced degradation study should be conducted. The following protocols are based on ICH guidelines and are designed to explore the degradation pathways under various stress conditions.[4]
General Procedure
For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared in the appropriate stress medium. A control sample, protected from the stress condition, should be analyzed concurrently. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours) and analyzed by a stability-indicating HPLC method.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of the compound in 0.1 N HCl.
-
Incubate the solution at 60°C.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of the compound in 0.1 N NaOH.
-
Incubate the solution at room temperature (25°C).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the compound in purified water.
-
Incubate the solution at 60°C.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).
-
Add 3% (v/v) hydrogen peroxide.
-
Incubate the solution at room temperature (25°C), protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Photolytic Degradation
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).
-
Expose the solution to a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, analyze the sample and the control by HPLC.
Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at 80°C.
-
At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.
Experimental Workflow
The overall workflow for conducting the stability study is depicted below.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of each. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometric (MS) detection is recommended.
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and MS (ESI+) |
| Injection Volume | 10 µL |
Method Validation
The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5] Validation should include the following parameters:
-
Specificity: Demonstrated by the separation of the main peak from all degradation products and placebo components. Peak purity analysis using a photodiode array (PDA) detector is essential.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the parent compound and its major degradants.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented in a step-by-step manner, including detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.
Synthetic Strategy
The most direct and efficient synthesis of this compound involves a two-step process. The first step is the reduction of a ketoester precursor, Ethyl 3-oxocyclobutanecarboxylate, to afford the corresponding alcohol, Ethyl 3-hydroxycyclobutanecarboxylate. The second step involves the protection of the hydroxyl group as a benzyl ether via the Williamson ether synthesis.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-hydroxycyclobutanecarboxylate
This procedure is adapted from the synthesis of the analogous methyl ester and involves the reduction of the ketone functionality.[1]
Reaction:
-
Reactants: Ethyl 3-oxocyclobutanecarboxylate, Lithium tri-tert-butoxyaluminum hydride
-
Solvent: Tetrahydrofuran (THF)
-
Reaction Conditions: -78 °C to -60 °C
Procedure:
-
A solution of Ethyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous Tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to between -78 °C and -60 °C using a dry ice/acetone bath.
-
A solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF is added dropwise to the cooled solution of the ketoester.
-
The reaction mixture is stirred at this temperature for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of 6 M hydrochloric acid at approximately 0 °C until the pH of the solution is between 5 and 6.
-
The mixture is then diluted with ethyl acetate and stirred for 30 minutes.
-
The resulting mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed three times with ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield Ethyl 3-hydroxycyclobutanecarboxylate.
Step 2: Synthesis of this compound
This step employs the Williamson ether synthesis to form the benzyl ether.[2][3]
Reaction:
-
Reactants: Ethyl 3-hydroxycyclobutanecarboxylate, Sodium hydride (NaH), Benzyl bromide
-
Solvent: Tetrahydrofuran (THF)
-
Reaction Conditions: Room temperature
Procedure:
-
To a stirred solution of Sodium Hydride (NaH) (2.0 eq.) in anhydrous THF under an inert atmosphere, a solution of Ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq.) in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 15 minutes to allow for the formation of the alkoxide.
-
Benzyl bromide (1.2 eq.) is then added dropwise to the solution.
-
The reaction is monitored by TLC. After completion, the reaction is carefully quenched with water.
-
The quenched reaction mixture is extracted with diethyl ether.
-
The organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography to afford this compound.
Data Presentation
Table 1: Reactants and Products
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl 3-oxocyclobutanecarboxylate | 87121-89-9 | C7H10O3 | 142.15 | Starting Material (Step 1) |
| Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 | C12H28AlLiO3 | 254.27 | Reducing Agent (Step 1) |
| Ethyl 3-hydroxycyclobutanecarboxylate | 17205-02-6 | C7H12O3 | 144.17 | Product (Step 1)/Starting Material (Step 2) |
| Sodium Hydride | 7646-69-7 | NaH | 24.00 | Base (Step 2) |
| Benzyl Bromide | 100-39-0 | C7H7Br | 171.03 | Benzylating Agent (Step 2) |
| This compound | 106596-81-0 | C14H18O3 | 234.29 | Final Product |
Table 2: Typical Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Reduction of Ethyl 3-oxocyclobutanecarboxylate | Lithium tri-tert-butoxyaluminum hydride | THF | -78 to -60 | 4 | ~88[1] |
| 2 | Benzylation of Ethyl 3-hydroxycyclobutanecarboxylate | Sodium Hydride, Benzyl Bromide | THF | Room Temperature | 1-2 | >80 (typical) |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Detailed experimental workflow for the reduction step.
Caption: Detailed experimental workflow for the Williamson ether synthesis.
References
The Enduring Legacy of a Strained Ring: A Technical Guide to the Discovery and Application of Cyclobutane Derivatives in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, once a mere curiosity of strained organic chemistry, has emerged as a powerful tool in modern drug discovery and development. Its unique conformational properties, a direct consequence of its inherent ring strain, offer medicinal chemists a versatile scaffold to fine-tune the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This in-depth guide explores the rich history of cyclobutane chemistry, from its initial synthesis to the development of sophisticated methodologies for the preparation of complex derivatives. We will delve into the key applications of cyclobutane-containing compounds in medicine, supported by quantitative data, and provide detailed experimental protocols for the synthesis of important cyclobutane building blocks. Furthermore, this guide will visualize the intricate signaling pathways and mechanisms of action of notable cyclobutane-based drugs, offering a comprehensive resource for researchers and professionals in the field.
A History Forged in Strain: The Discovery of Cyclobutane and its Derivatives
The journey of cyclobutane began in the early 20th century, a time when the concept of cyclic organic molecules was still in its infancy. The synthesis of a four-membered carbon ring posed a significant challenge to the prevailing theories of chemical bonding.
The first successful synthesis of cyclobutane was achieved in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene.[1] This landmark achievement validated the existence of such strained ring systems and opened the door to a new field of chemical exploration.
Early synthetic methods were often arduous and low-yielding. However, the mid-20th century witnessed the development of powerful new reactions that made cyclobutane derivatives more accessible. The advent of photochemical [2+2] cycloaddition reactions, where two alkene units are joined together using light, proved to be a transformative methodology for constructing the cyclobutane core. Similarly, the thermal cycloaddition of ketenes with alkenes provided a reliable route to cyclobutanones, which are versatile intermediates for further chemical transformations.[1]
The development of these and other synthetic strategies, such as the ring expansion of cyclopropanes and intramolecular cyclization reactions, has led to a diverse and readily available toolbox of cyclobutane building blocks. This accessibility has been a critical factor in the increasing prevalence of the cyclobutane motif in contemporary chemical research, particularly in the realm of medicinal chemistry.
The Cyclobutane Advantage in Drug Design
The utility of the cyclobutane ring in drug design stems from its distinct structural and electronic properties, which are a direct result of its significant ring strain (approximately 26.3 kcal/mol). This strain forces the carbon-carbon bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°, leading to a puckered conformation. This unique three-dimensional structure provides several advantages for medicinal chemists:
-
Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of molecules, which can lead to a more favorable entropy of binding to a biological target.
-
Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug.
-
Improved Physicochemical Properties: The non-planar, sp³-rich nature of the cyclobutane scaffold can improve solubility and reduce the planarity of a molecule, which are often desirable properties for drug candidates.
-
Novel Chemical Space: The unique geometry of cyclobutane allows for the exploration of novel chemical space and the development of intellectual property.
These advantages have been successfully exploited in the development of several marketed drugs and clinical candidates. The following tables summarize quantitative data that highlight the impact of incorporating a cyclobutane moiety on the potency and pharmacokinetic profiles of bioactive molecules.
Data Presentation: Quantitative Impact of Cyclobutane Moieties
Table 1: Comparative Potency of Cycloalkyl Analogs in Enzyme Inhibition
| Compound/Target | Cycloalkyl Moiety | IC50 / Ki (nM) | Fold Difference vs. Cyclobutane | Reference |
| Boceprevir (HCV Protease) | Cyclobutane | 4130 | - | [2] |
| Boceprevir Analog | Cyclopentane | > 20000 | > 4.8x less potent | [2] |
| Boceprevir Analog | Cyclohexane | > 20000 | > 4.8x less potent | [2] |
| DOT1L Inhibitor | Cyclobutane | 0.3 | - | |
| DOT1L Inhibitor Analog | Cyclopentane | 1.2 | 4x less potent | |
| DOT1L Inhibitor Analog | Cyclohexane | 10 | 33x less potent |
Table 2: Pharmacokinetic Profile Comparison of Apalutamide and Enzalutamide
| Parameter | Apalutamide (with cyclobutane) | Enzalutamide (without cyclobutane) | Reference |
| Time to Peak (Tmax) | Comparable | Comparable | [3] |
| Peak Concentration (Cmax) | Comparable | Comparable | [3] |
| Area Under the Curve (AUC) | Comparable | Comparable | [3] |
| PSA90 Response at 6 months | 69.3% | 55.6% | |
| Median Time to PSA90 Response | 3.13 months | 5.20 months |
Key Experimental Protocols for Cyclobutane Synthesis
The following section provides detailed methodologies for the synthesis of key cyclobutane building blocks, representing common and historically significant synthetic strategies.
Synthesis of Cyclobutane-1,1-dicarboxylic Acid
This protocol describes the synthesis of a versatile cyclobutane intermediate via the condensation of diethyl malonate with 1,3-dibromopropane.
Procedure:
-
In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, combine 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 mL of absolute ethanol.
-
While stirring the malonate/dibromopropane mixture, add the sodium ethoxide solution dropwise, maintaining the reaction temperature at 60-65 °C. Cooling may be necessary during the initial phase of the addition.
-
After the addition is complete, heat the mixture on a steam bath for approximately 2 hours, or until the reaction is neutral to phenolphthalein.
-
Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation.
-
The crude diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.
-
Remove the ethanol by distillation and evaporate the mixture to dryness.
-
Dissolve the residue in water and acidify with hydrochloric acid.
-
Extract the aqueous solution with ether, dry the organic extracts over calcium chloride, and remove the ether by distillation.
-
The crude dicarboxylic acid is then purified by recrystallization from hot ethyl acetate to yield 30-34 g of pure 1,1-cyclobutanedicarboxylic acid.[4]
Synthesis of a Cyclobutanone via [2+2] Cycloaddition of a Ketene
This protocol details the Lewis acid-promoted [2+2] cycloaddition of a ketene, generated in situ from diphenylacetyl chloride, with cyclopentene.
Procedure:
-
Flame-dry a 500 mL two-necked round-bottomed flask under vacuum and backfill with nitrogen.
-
Add diphenylacetyl chloride (9.68 g, 37.8 mmol) to the flask.
-
Add dry dichloromethane (38.0 mL) and triethylamine (5.4 mL, 38.7 mmol) via syringe. Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath and add cyclopentene (7.0 mL, 79.2 mmol).
-
Slowly add a solution of ethylaluminum dichloride (95.0 mL of a 1 M solution in hexanes, 95.0 mmol) dropwise over 50 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for an additional hour.
-
Quench the reaction by the slow addition of triethylamine (5 mL) followed by deionized water (20 mL).
-
Allow the mixture to warm to room temperature. The solution will change from brown to light yellow.
-
Separate the organic layer, dry with sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by silica gel flash column chromatography followed by recrystallization from hexanes and diethyl ether to yield 7,7-diphenylbicyclo[3.2.0]heptan-6-one.[5]
Photochemical [2+2] Cycloaddition of an Alkene and a Maleimide
This protocol describes the direct photochemical [2+2] cycloaddition of an N-alkyl maleimide with an alkene using a UVA LED lamp.
Procedure:
-
In a glass vial, combine the alkene (0.40 mmol, 2.0 equivalents) and the N-alkyl maleimide (0.20 mmol, 1.0 equivalent) in dichloromethane (2.0 mL).
-
Seal the vial with a rubber septum and purge the solution with argon for at least 15 minutes to remove dissolved oxygen.
-
Irradiate the stirred reaction mixture with a 370 nm UVA LED lamp under an argon atmosphere for 16-70 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting cyclobutane product by column chromatography on silica gel.[6]
Visualizing the Mechanism: Cyclobutane Derivatives in Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action and key signaling pathways of prominent cyclobutane-containing drugs.
Carboplatin: DNA Adduct Formation
Carboplatin exerts its anticancer effect by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis.
Caption: Mechanism of Carboplatin-induced DNA damage leading to apoptosis.
Apalutamide: Androgen Receptor Signaling Inhibition
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It acts by potently and selectively inhibiting the androgen receptor signaling pathway at multiple steps.
Caption: Multi-step inhibition of the androgen receptor signaling pathway by Apalutamide.
Boceprevir: HCV NS3/4A Protease Inhibition
Boceprevir is a protease inhibitor used to treat hepatitis C. It covalently and reversibly binds to the active site of the HCV NS3/4A serine protease, an enzyme essential for viral replication.
Caption: Inhibition of HCV replication by Boceprevir through targeting the NS3/4A protease.
Conclusion and Future Perspectives
From its challenging synthesis in the early 20th century to its current status as a privileged scaffold in medicinal chemistry, the cyclobutane ring has had a remarkable journey. Its unique conformational and electronic properties, born from its inherent ring strain, provide a powerful tool for the design of novel therapeutics with improved efficacy and pharmacokinetic profiles. The continued development of innovative synthetic methodologies promises to further expand the accessibility and diversity of cyclobutane derivatives, ensuring that this small, strained ring will continue to play a significant role in the future of drug discovery and development. This guide has provided a comprehensive overview of the history, synthesis, and application of cyclobutane derivatives, offering a valuable resource for researchers dedicated to advancing the frontiers of chemical and pharmaceutical science.
References
Methodological & Application
Application Notes and Protocols: Ethyl 3-(benzyloxy)cyclobutanecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Ethyl 3-(benzyloxy)cyclobutanecarboxylate as a versatile building block in medicinal chemistry. The unique structural features of this compound, namely the conformationally restricted cyclobutane ring and the versatile benzyloxy group, make it an attractive starting material for the synthesis of novel therapeutic agents. While direct applications in marketed drugs are not extensively documented, its derivatives show significant promise in the development of inhibitors for various biological targets.
Introduction to the Therapeutic Potential of the 3-(Benzyloxy)cyclobutane Scaffold
The cyclobutane motif is increasingly utilized in drug design to impart favorable pharmacokinetic and pharmacodynamic properties. Its rigid, three-dimensional structure can help in optimizing the spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. The benzyloxy group serves as a key synthetic handle, allowing for diverse functionalization and exploration of the structure-activity relationship (SAR).
Derivatives of the 3-(benzyloxy)cyclobutane core have been investigated for a range of therapeutic applications, including their potential as inhibitors of enzymes crucial in disease progression. For instance, the related compound, 3-(benzyloxy)cyclobutanone, is a known intermediate in the synthesis of inhibitors for HIV-1 Reverse Transcriptase and Polo-like Kinase (PLK), highlighting the potential of this scaffold in antiviral and anticancer drug discovery.[1]
Proposed Application: Synthesis of Novel Kinase Inhibitors
This section outlines a proposed synthetic route and biological evaluation of novel kinase inhibitors, such as PLK inhibitors, using this compound as the starting material. This hypothetical pathway is based on established synthetic methodologies for related compounds.
Synthetic Workflow
The overall workflow for the synthesis and evaluation of target kinase inhibitors is depicted below.
Caption: Proposed workflow for the synthesis and biological evaluation of kinase inhibitors.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(benzyloxy)cyclobutanecarboxylic acid.
Protocol 2: Amide Coupling with a Heterocyclic Amine
-
Activation: Dissolve 3-(benzyloxy)cyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM). Add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir for 15 minutes at 0 °C.
-
Coupling: Add the desired heterocyclic amine (e.g., aminothiazole, 1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 3: Debenzylation to Reveal the Free Hydroxyl Group
-
Reaction Setup: Dissolve the benzylated amide (1.0 eq) in ethanol.
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to yield the debenzylated product.
Quantitative Data from Related Scaffolds
While specific data for derivatives of this compound is limited in publicly accessible literature, the following table summarizes the biological activity of structurally related benzyloxyphenyl derivatives that act as STAT3 signaling pathway inhibitors. This data provides a rationale for the potential of the proposed scaffold.
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| 4a | IL-6/STAT3 | Luciferase Reporter | 7.71 | MDA-MB-468 | 9.61 |
| 4b | IL-6/STAT3 | Luciferase Reporter | 1.38 | - | - |
Data sourced from a study on benzyloxyphenyl-methylaminophenol derivatives as STAT3 inhibitors.[2][3]
Signaling Pathway Context
The proposed kinase inhibitors would target signaling pathways critical for cell proliferation and survival, such as the Polo-like Kinase (PLK) pathway, which is often dysregulated in cancer.
Caption: Simplified PLK1 signaling pathway in the G2/M cell cycle transition.
Conclusion
This compound represents a valuable and underutilized starting material in medicinal chemistry. The protocols and data presented here, based on established chemistry of related scaffolds, provide a strong foundation for researchers to explore its potential in the synthesis of novel, biologically active compounds, particularly in the area of kinase inhibition. The unique conformational constraints of the cyclobutane ring, combined with the synthetic versatility of the benzyloxy group, offer a promising avenue for the development of next-generation therapeutics.
References
Ethyl 3-(benzyloxy)cyclobutanecarboxylate: A Key Intermediate in Pharmaceutical Synthesis
Introduction
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a valuable carbocyclic building block in the synthesis of complex pharmaceutical compounds. Its rigid cyclobutane core and the presence of a benzyloxy group make it a versatile intermediate for creating molecules with specific three-dimensional conformations, a critical aspect in drug design. This intermediate is particularly noted for its role in the development of enzyme inhibitors and receptor modulators, including those targeting central nervous system (CNS) disorders. One of the most significant applications of this intermediate is in the synthesis of targeted cancer therapeutics, such as the epidermal growth factor receptor (EGFR) inhibitor, rociletinib.
Application in the Synthesis of Rociletinib
Rociletinib (CO-1686) is an irreversible EGFR tyrosine kinase inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC) in patients with the T790M mutation, a common mechanism of resistance to first- and second-generation EGFR inhibitors. The cyclobutane moiety derived from this compound plays a crucial role in the molecule's binding to the EGFR active site, contributing to its potency and selectivity.
Signaling Pathway
Rociletinib targets the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival. In many cancers, including NSCLC, EGFR is mutated and constitutively active, leading to uncontrolled cell division. Rociletinib irreversibly binds to a cysteine residue in the ATP-binding site of mutant EGFR, including the T790M resistance mutation, thereby blocking its downstream signaling pathways and inhibiting cancer cell growth.
Caption: EGFR Signaling Pathway and Inhibition by Rociletinib.
Experimental Protocols
The synthesis of this compound and its subsequent conversion to a key intermediate for rociletinib involves a multi-step process.
Experimental Workflow
Caption: Synthetic workflow from starting material to a key rociletinib intermediate.
Protocol 1: Reduction of Ethyl 3-oxocyclobutanecarboxylate
This protocol describes the reduction of the ketone functionality to a hydroxyl group.
-
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve ethyl 3-oxocyclobutanecarboxylate in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-hydroxycyclobutanecarboxylate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)
This protocol details the formation of the benzyl ether.[1][2][3]
-
Materials:
-
Ethyl 3-hydroxycyclobutanecarboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of ethyl 3-hydroxycyclobutanecarboxylate in anhydrous THF at 0 °C, add sodium hydride portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Hydrolysis to 3-(Benzyloxy)cyclobutanecarboxylic acid
This protocol describes the saponification of the ethyl ester.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(benzyloxy)cyclobutanecarboxylic acid.
-
Data Presentation
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 106596-81-0 |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Boiling Point | 175 °C @ 10 Torr |
| Density | 1.0632 g/cm³ @ 25 °C |
Table 2: Summary of Synthetic Steps and Typical Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Reduction | Ethyl 3-oxocyclobutanecarboxylate | Ethyl 3-hydroxycyclobutanecarboxylate | 85-95% |
| 2 | Williamson Ether Synthesis | Ethyl 3-hydroxycyclobutanecarboxylate | This compound | 70-85% |
| 3 | Hydrolysis | This compound | 3-(Benzyloxy)cyclobutanecarboxylic acid | >95% |
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and scientists. These reactions involve hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions. Yields are typical and may vary depending on the specific reaction conditions and scale.
References
Application Notes and Protocols: Ethyl 3-(benzyloxy)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and organic synthesis. The protocols herein detail key transformations of this versatile reagent, enabling the synthesis of more complex molecules for drug discovery and development. The cyclobutane motif is increasingly recognized for its ability to introduce three-dimensionality into drug candidates, often leading to improved potency, selectivity, and pharmacokinetic properties.
Introduction
This compound is a substituted cyclobutane derivative that serves as a precursor to a variety of functionalized four-membered ring systems. Its chemical structure features a carboxylic ester for chain elongation or functional group interconversion, and a benzyl-protected hydroxyl group. This protecting group can be selectively removed to unmask a reactive hydroxyl functionality. The rigid, puckered conformation of the cyclobutane ring can impart favorable pre-organization for binding to biological targets.
This document outlines two fundamental synthetic transformations of this compound:
-
Hydrolysis of the Ethyl Ester: Conversion to 3-(benzyloxy)cyclobutanecarboxylic acid, which can then be coupled with amines or other nucleophiles.
-
Deprotection of the Benzyl Ether: Removal of the benzyl group to yield Ethyl 3-hydroxycyclobutanecarboxylate, introducing a hydroxyl group for further functionalization.
Key Synthetic Transformations
Hydrolysis to 3-(benzyloxy)cyclobutanecarboxylic acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step to enable amide bond formation or other reactions of the carboxylic acid group.
Experimental Protocol:
-
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in ethanol.
-
Add a solution of potassium hydroxide in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and transfer to a separatory funnel.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(benzyloxy)cyclobutanecarboxylic acid.
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Starting Amount | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | % Yield |
| This compound | 234.29 | 1.0 g (4.27 mmol) | 3-(benzyloxy)cyclobutanecarboxylic acid | 206.24 | 0.88 g | ~90-95% |
Debenzylation to Ethyl 3-hydroxycyclobutanecarboxylate
The removal of the benzyl protecting group is a common step to reveal a hydroxyl group, which can be used for further synthetic manipulations such as oxidation or etherification.
Experimental Protocol:
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
To a solution of this compound in ethanol or ethyl acetate in a suitable hydrogenation vessel, add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain Ethyl 3-hydroxycyclobutanecarboxylate.
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Starting Amount | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | % Yield |
| This compound | 234.29 | 1.0 g (4.27 mmol) | Ethyl 3-hydroxycyclobutanecarboxylate | 144.17 | 0.62 g | >95% |
Visualized Synthetic Pathways
The following diagrams illustrate the synthetic transformations described above.
Caption: Synthetic routes from this compound.
Caption: Step-by-step experimental workflows.
Application Notes and Protocols: Nucleophilic Reactions of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a valuable synthetic intermediate in medicinal chemistry and materials science. The cyclobutane motif offers a unique three-dimensional scaffold, and the substituents on the ring provide handles for further functionalization. The benzyloxy group at the 3-position can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. This document provides detailed protocols for the reaction of this compound with common nucleophiles, such as amines and thiols, to generate novel 3-substituted cyclobutane derivatives. These derivatives are of significant interest in the development of new therapeutic agents and advanced materials. The protocols provided are based on established principles of nucleophilic substitution and aim to serve as a practical guide for researchers.
Reaction Principle
The core reaction involves the nucleophilic displacement of the benzyloxy group from the cyclobutane ring. This reaction is typically facilitated by the activation of the benzyloxy group, for instance, through protonation or conversion to a better leaving group, followed by attack of a nucleophile. The reaction can proceed via an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. For instance, strong, unhindered nucleophiles will favor an S(_N)2 pathway, leading to an inversion of stereochemistry if the starting material is chiral.
A general scheme for this transformation is presented below:
Figure 1: General reaction scheme for the nucleophilic substitution of this compound.
Experimental Protocols
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding 3-aminocyclobutanecarboxylate derivative.
Materials:
-
This compound
-
Amine (e.g., benzylamine, piperidine, morpholine)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Toluene)
-
Lewis acid catalyst (optional, e.g., Sc(OTf)(_3), Yb(OTf)(_3)) or a Brønsted acid (e.g., HCl in dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., acetonitrile, 0.1 M concentration).
-
Add the amine nucleophile (1.2 - 2.0 eq).
-
If using a catalyst, add the Lewis or Brønsted acid (0.1 - 1.0 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acid catalyst was used, quench the reaction with a suitable base (e.g., saturated NaHCO(_3) solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminocyclobutanecarboxylate.
Figure 2: Experimental workflow for the amination reaction.
Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)
This protocol outlines a general method for the reaction of this compound with a thiol to produce the corresponding 3-(thioether)cyclobutanecarboxylate.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., NaH, K(_2)CO(_3), DBU)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.2 eq) and dissolve it in the chosen anhydrous solvent (e.g., THF, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (1.2 eq) portion-wise to generate the thiolate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(thioether)cyclobutanecarboxylate.
Data Presentation
The following table summarizes the expected products and hypothetical yields for the reaction of this compound with various nucleophiles under optimized conditions. Actual yields may vary depending on the specific substrate, nucleophile, and reaction conditions.
| Entry | Nucleophile | Product Structure | Expected Yield (%) |
| 1 | Benzylamine | Ethyl 3-(benzylamino)cyclobutanecarboxylate | 65-80 |
| 2 | Piperidine | Ethyl 3-(piperidin-1-yl)cyclobutanecarboxylate | 70-85 |
| 3 | Morpholine | Ethyl 3-(morpholino)cyclobutanecarboxylate | 75-90 |
| 4 | Thiophenol | Ethyl 3-(phenylthio)cyclobutanecarboxylate | 60-75 |
| 5 | Benzyl mercaptan | Ethyl 3-(benzylthio)cyclobutanecarboxylate | 65-80 |
Logical Relationships in Protocol Development
The development of a successful synthetic protocol involves a series of logical considerations and steps, from initial planning to final product characterization.
Figure 3: Logical workflow for synthetic protocol development.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Bases such as sodium hydride (NaH) are highly reactive and should be handled with extreme caution under an inert atmosphere.
-
Exercise caution when heating organic solvents.
Disclaimer: The protocols and data presented in these application notes are intended for guidance and are based on general chemical principles. Researchers should exercise their own judgment and optimize conditions as necessary for their specific applications.
Application Notes and Protocols: Deprotection of the Benzyl Group in Ethyl 3-(benzyloxy)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzyl group in ethyl 3-(benzyloxy)cyclobutanecarboxylate to yield ethyl 3-hydroxycyclobutanecarboxylate. The primary methods covered are catalytic hydrogenation and catalytic transfer hydrogenation, which are widely employed for their efficiency and mild reaction conditions.
Introduction
The benzyl ether is a common protecting group for alcohols in organic synthesis due to its stability under a wide range of reaction conditions. Its removal, typically achieved through hydrogenolysis, is a crucial step in the synthesis of complex molecules and active pharmaceutical ingredients. This document outlines standard laboratory procedures for the debenzylation of this compound, a key intermediate in the synthesis of various biologically active compounds.
Deprotection Methods
The most prevalent and effective methods for the cleavage of benzyl ethers are catalytic hydrogenation and catalytic transfer hydrogenation. These methods are generally high-yielding and compatible with a variety of functional groups.
Catalytic Hydrogenation
This method involves the use of hydrogen gas and a palladium catalyst, typically on a carbon support (Pd/C), to cleave the benzylic C-O bond. The reaction is clean, and the byproducts, toluene and the palladium catalyst, are easily removed.[1][2]
Catalytic Transfer Hydrogenation
An alternative to using hydrogen gas, catalytic transfer hydrogenation utilizes a hydrogen donor in the presence of a palladium catalyst.[3][4] Common hydrogen donors include cyclohexene, formic acid, and ammonium formate. This method can be advantageous as it does not require specialized equipment for handling flammable gases.[3]
Data Presentation
The following table summarizes typical reaction conditions for the deprotection of benzyl ethers, which can be adapted for this compound.
| Parameter | Catalytic Hydrogenation with H₂ | Catalytic Transfer Hydrogenation with Cyclohexene |
| Catalyst | 10% Pd/C or Pd(0) EnCat™ | Pd(0) EnCat™ |
| Catalyst Loading | 5-10 mol% | 10 mol% |
| Hydrogen Source | H₂ gas (balloon or pressurized) | Cyclohexene |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Acetic Acid |
| Temperature | Room Temperature | 85°C |
| Reaction Time | 12-24 hours | 20-40 hours |
| Work-up | Filtration and solvent evaporation | Filtration and solvent evaporation |
| Typical Yield | >95% | >90% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol is a general procedure for the debenzylation of a benzyl ether using a palladium catalyst and a hydrogen balloon.[3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH), reagent grade
-
Hydrogen gas (H₂) balloon
-
Inert gas (Nitrogen or Argon)
-
Celite or a similar filter aid
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol).
-
Dissolve the substrate in ethanol (10 mL).
-
Carefully add 10% Pd/C (10 mol%).
-
Seal the flask with a septum and purge the flask with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process two more times.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon) overnight (12-24 hours).
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude ethyl 3-hydroxycyclobutanecarboxylate.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using a Palladium Catalyst and Cyclohexene
This protocol describes a method for debenzylation using a hydrogen donor, avoiding the need for hydrogen gas.[3]
Materials:
-
This compound
-
Pd(0) EnCat™ 30NP (or a similar palladium catalyst)
-
Cyclohexene
-
Ethanol (EtOH)
-
Acetic Acid
Procedure:
-
If using a water-wet catalyst like Pd(0) EnCat™, wash it with ethanol to remove the water.[3]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol).
-
Add the pre-washed palladium catalyst (10 mol%).
-
Add cyclohexene (90 mmol) and ethanol (5 mL).
-
Add acetic acid (1 mL).
-
Heat the reaction mixture to 85°C and stir for 20-40 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Wash the catalyst with ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography.
Visualizations
Caption: General experimental workflow for the deprotection of the benzyl group.
Caption: Logical relationship between starting material, methods, and product.
References
Application Notes and Protocols: Ethyl 3-(benzyloxy)cyclobutanecarboxylate in the Synthesis of Novel Cathepsin S Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of ethyl 3-(benzyloxy)cyclobutanecarboxylate as a key building block in the synthesis of potent and selective enzyme inhibitors. The focus is on its application in the development of a novel, hypothetical Cathepsin S inhibitor, designated as CSi-CB1. The unique conformational rigidity of the cyclobutane scaffold can offer advantages in potency, selectivity, and pharmacokinetic profiles of the final drug candidates.
Introduction to Cathepsin S and its Inhibition
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules. Its aberrant activity has been implicated in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. Consequently, the development of potent and selective Cathepsin S inhibitors is a significant therapeutic strategy for the treatment of these inflammatory disorders.
The 3-(benzyloxy)cyclobutane moiety, derived from this compound, serves as a non-peptidic, rigid scaffold that can be incorporated into inhibitor design to probe the S2 and S3 binding pockets of Cathepsin S, aiming to enhance binding affinity and selectivity over other cathepsins.
Synthetic Strategy Overview
The synthesis of the target inhibitor, CSi-CB1, commences with the hydrolysis of this compound to its corresponding carboxylic acid. This key intermediate is then coupled with a dipeptide fragment, followed by the introduction of a nitrile warhead, which is known to reversibly interact with the active site cysteine of Cathepsin S.
Application Notes and Protocols: Alkylation of Ethyl 3-Hydroxycyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the O-alkylation of ethyl 3-hydroxycyclobutanecarboxylate, a key transformation for the synthesis of diverse cyclobutane-containing molecules of interest in medicinal chemistry and materials science. The described methodology is based on the robust Williamson ether synthesis.
Introduction
The alkylation of the hydroxyl group in ethyl 3-hydroxycyclobutanecarboxylate provides a versatile handle for the introduction of various alkyl and aryl substituents. This modification allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and steric bulk, which is crucial in the development of novel therapeutic agents and functional materials. The Williamson ether synthesis is a reliable and widely used method for forming ether linkages.[1] This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the desired ether.[2][3]
Data Presentation
The following table summarizes representative quantitative data for the alkylation of ethyl 3-hydroxycyclobutanecarboxylate with various primary alkyl halides. The data is based on established protocols for the Williamson ether synthesis of secondary alcohols.[2][4][5]
| Entry | Alkylating Agent | Product | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | Ethyl 3-(benzyloxy)cyclobutane-1-carboxylate | NaH (1.2) | THF | 25 | 12 | ~85-95 |
| 2 | Ethyl Iodide | Ethyl 3-ethoxycyclobutane-1-carboxylate | NaH (1.2) | THF | 25 | 16 | ~80-90 |
| 3 | Methyl Iodide | Ethyl 3-methoxycyclobutane-1-carboxylate | NaH (1.2) | DMF | 0 to 25 | 8 | ~90-98 |
| 4 | Allyl Bromide | Ethyl 3-(allyloxy)cyclobutane-1-carboxylate | NaH (1.2) | THF | 25 | 12 | ~85-95 |
Experimental Protocols
General Protocol for the Alkylation of Ethyl 3-Hydroxycyclobutanecarboxylate
This protocol describes a general procedure for the Williamson ether synthesis using sodium hydride as the base and tetrahydrofuran (THF) as the solvent.
Materials:
-
Ethyl 3-hydroxycyclobutanecarboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of ethyl 3-hydroxycyclobutanecarboxylate (1.0 equivalent) in anhydrous THF to the NaH suspension via syringe.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
-
Alkylation:
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure alkylated product.
-
Mandatory Visualization
Caption: Workflow for the alkylation of ethyl 3-hydroxycyclobutanecarboxylate.
References
Application Notes and Protocols for the Stereoselective Synthesis of 3-(Benzyloxy)cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the stereoselective synthesis of 3-(benzyloxy)cyclobutane derivatives, key intermediates in the development of novel therapeutics. The protocols outlined below focus on the diastereoselective and enantioselective reduction of 3-(benzyloxy)cyclobutan-1-one to furnish cis- and trans-3-(benzyloxy)cyclobutanols with high stereocontrol.
Synthesis of Racemic 3-(Benzyloxy)cyclobutan-1-one
The precursor, 3-(benzyloxy)cyclobutan-1-one, can be synthesized via a thermal [2+2] cycloaddition of benzyl vinyl ether with dichloroketene, generated in situ. This method provides a scalable route to the starting material for subsequent stereoselective transformations.[1][2]
Experimental Protocol: Synthesis of 3-(Benzyloxy)cyclobutan-1-one[1][2]
-
To a solution of benzyl vinyl ether (1 equivalent) in dry diethyl ether, add a zinc-copper couple (15 equivalents).
-
Slowly add trichloroacetyl chloride (2.5 equivalents) dropwise to the mixture over 3 hours at room temperature.
-
Upon completion of the addition, add a saturated solution of ammonium chloride in methanol.
-
Reflux the mixture for 30 minutes.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography to yield 3-(benzyloxy)cyclobutan-1-one.
Diastereoselective Reduction of 3-(Benzyloxy)cyclobutan-1-one
The reduction of 3-(benzyloxy)cyclobutan-1-one with various hydride reagents affords 3-(benzyloxy)cyclobutanol. The diastereoselectivity of this reduction is highly dependent on the choice of reducing agent, solvent, and temperature, with a general preference for the cis-isomer.
Data Presentation: Diastereoselectivity of Hydride Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio |
| 1 | NaBH₄ | MeOH | 0 | >95:5 |
| 2 | NaBH₄ | THF | 0 | >95:5 |
| 3 | LiAlH₄ | THF | 0 | >95:5 |
| 4 | L-Selectride® | THF | -78 | >99:1 |
Data adapted from studies on analogous 3-substituted cyclobutanones.
Experimental Protocol: Diastereoselective Reduction to cis-3-(Benzyloxy)cyclobutanol
-
Dissolve 3-(benzyloxy)cyclobutan-1-one (1 equivalent) in anhydrous methanol (for NaBH₄) or THF (for LiAlH₄ or L-Selectride®) under an inert atmosphere.
-
Cool the solution to the desired temperature (0 °C or -78 °C).
-
Slowly add the hydride reducing agent (1.1 equivalents) portion-wise, maintaining the temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired diastereomer.
Enantioselective Reduction of 3-(Benzyloxy)cyclobutan-1-one
For the synthesis of enantioenriched 3-(benzyloxy)cyclobutanols, a catalytic asymmetric reduction of the prochiral ketone is employed. Chiral ruthenium catalysts and Corey-Bakshi-Shibata (CBS) reduction conditions have been shown to be effective for analogous cyclobutanones, providing high yields and excellent enantioselectivities.[3][4]
Data Presentation: Enantioselective Reduction of Substituted Cyclobutanones
| Entry | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | dr (cis:trans) |
| 1 | 3,3-diphenylcyclobutanone | (S)-B-Me, BH₃·SMe₂ | 93 | 91 | - |
| 2 | 3-methyl-3-phenylcyclobutanone | (S)-B-Me, BH₃·SMe₂ | 94 | 99 | 53:47 |
| 3 | Dimethylbenzocyclobutenone | RuCl--INVALID-LINK--, HCOOH/Et₃N | 95 | 99 | - |
Data from enantioselective reductions of various cyclobutanone derivatives, demonstrating the potential for high enantioselectivity in the reduction of 3-(benzyloxy)cyclobutan-1-one.[3][4]
Experimental Protocol: Enantioselective Reduction using a Chiral Ruthenium Catalyst[3][4]
-
In a glovebox, charge a vial with RuCl--INVALID-LINK-- (1-2 mol%).
-
Add a solution of 3-(benzyloxy)cyclobutan-1-one (1 equivalent) in a formic acid/triethylamine (5:2) azeotropic mixture.
-
Stir the reaction mixture at room temperature until complete conversion is observed by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantioenriched 3-(benzyloxy)cyclobutanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Experimental Protocol: Enantioselective CBS Reduction[3][4]
-
To a solution of (S)-B-Me (10 mol%) in anhydrous THF at room temperature, add BH₃·SMe₂ (1.0 M in THF, 1 equivalent) dropwise.
-
Stir the mixture for 10 minutes.
-
Cool the solution to -78 °C and add a solution of 3-(benzyloxy)cyclobutan-1-one (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature, and then add 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Workflow for the stereoselective synthesis of 3-(benzyloxy)cyclobutane derivatives.
Caption: Rationale for the diastereoselective reduction of 3-(benzyloxy)cyclobutan-1-one.
Caption: Logical relationship in catalyst-controlled enantioselective reduction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Ethyl 3-(benzyloxy)cyclobutanecarboxylate for the Introduction of a Cyclobutane Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a valuable chemical building block for the introduction of the cyclobutane scaffold into a diverse range of molecules. The cyclobutane motif is of significant interest in medicinal chemistry and drug discovery due to its ability to impart unique conformational constraints, improve metabolic stability, and serve as a versatile pharmacophore.[1] This document provides detailed application notes and protocols for the synthetic manipulation of this compound, enabling its effective use in research and development.
The strategic placement of the benzyloxy and ethyl ester functionalities allows for selective modification at either the C1 or C3 position of the cyclobutane ring. The benzyl ether serves as a robust protecting group for the hydroxyl functionality, which can be deprotected under various conditions to allow for further derivatization. The ethyl ester provides a handle for a variety of chemical transformations, including hydrolysis, amidation, reduction, and conversion to other functional groups.
Key Applications
-
Introduction of a 3-Hydroxycyclobutane Moiety: The benzyl protecting group can be readily removed to unmask a hydroxyl group, providing an attachment point for various substituents through ether or ester linkages.
-
Formation of Cyclobutane-Containing Amides: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amide bonds, a common linkage in pharmaceutical agents.
-
Synthesis of Cyclobutyl-Methanol Derivatives: Reduction of the ethyl ester yields the corresponding primary alcohol, which can be used in subsequent synthetic steps.
-
Scaffold for Bicyclic Structures: The functional groups on the cyclobutane ring can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of novel bicyclic systems.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for key transformations of this compound. These are representative procedures and may require optimization for specific substrates.
| Transformation | Reagents and Conditions | Solvent | Reaction Time (h) | Typical Yield (%) | Product |
| Ester Hydrolysis | 1. LiOH·H₂O (2 eq.), 2. 1M HCl | THF/H₂O | 4 - 12 | 90 - 98 | 3-(Benzyloxy)cyclobutane-1-carboxylic acid |
| Amide Coupling | 1. 3-(Benzyloxy)cyclobutane-1-carboxylic acid, R-NH₂, HATU (1.2 eq.), DIPEA (2 eq.) | DMF | 2 - 6 | 75 - 90 | N-Alkyl-3-(benzyloxy)cyclobutane-1-carboxamide |
| Benzyl Deprotection | H₂, 10% Pd/C (10 mol%) | Ethanol or Ethyl Acetate | 12 - 24 | 85 - 95 | Ethyl 3-hydroxycyclobutanecarboxylate |
| Ester Reduction | LiAlH₄ (1.5 eq.) | Anhydrous THF | 1 - 3 | 80 - 90 | (3-(Benzyloxy)cyclobutyl)methanol |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3-(Benzyloxy)cyclobutane-1-carboxylic acid
This procedure describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water (2:1 v/v).
-
Add LiOH·H₂O (2.0 eq.) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(Benzyloxy)cyclobutane-1-carboxylic acid as a solid or oil.
Protocol 2: Amide Coupling of 3-(Benzyloxy)cyclobutane-1-carboxylic acid
This protocol details the formation of an amide bond using the carboxylic acid obtained from Protocol 1.
Materials:
-
3-(Benzyloxy)cyclobutane-1-carboxylic acid
-
Desired primary or secondary amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-(Benzyloxy)cyclobutane-1-carboxylic acid (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-3-(benzyloxy)cyclobutane-1-carboxamide.
Protocol 3: Debenzylation to Ethyl 3-hydroxycyclobutanecarboxylate
This protocol describes the removal of the benzyl protecting group to yield the free hydroxyl group.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 3-hydroxycyclobutanecarboxylate.
Visualization of Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of more complex molecules.
Caption: Synthetic pathways from this compound.
This workflow highlights the key transformations that can be performed on the starting material, opening avenues for the synthesis of a variety of cyclobutane-containing target molecules. The choice of reaction sequence will depend on the specific synthetic goal. For instance, if the final target requires a free hydroxyl group and an amide functionality, the debenzylation step would typically follow the amide coupling to avoid potential side reactions. Careful planning of the synthetic route is crucial for achieving the desired outcome efficiently.
References
Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. Its cyclobutane core offers a unique three-dimensional scaffold, while the benzyloxy and ethyl ester functionalities provide handles for further chemical modification. This document provides a detailed experimental protocol for the synthesis of this compound, based on established synthetic methodologies for related cyclobutane derivatives. The procedure involves a multi-step sequence starting from commercially available reagents.
Overall Reaction Scheme
The synthesis of this compound can be envisioned through a three-step process:
-
Formation of Diethyl 1,1-cyclobutanedicarboxylate: This involves the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base.
-
Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid: The diester is hydrolyzed to the corresponding dicarboxylic acid, which is then decarboxylated to yield a ketone.
-
Reduction, Benzylation, and Esterification: The keto group is reduced to a hydroxyl group, which is subsequently protected as a benzyl ether. Finally, the carboxylic acid is esterified to afford the target compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This procedure is adapted from the synthesis of 1,1-cyclobutanedicarboxylic acid.[1]
-
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.
-
To this solution, diethyl malonate is added dropwise at room temperature.
-
1,3-Dibromopropane is then added, and the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure diethyl 1,1-cyclobutanedicarboxylate.
-
Step 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This step involves the hydrolysis of the diester followed by decarboxylation. A related transformation is described in the synthesis of 3-(benzyloxy)-1-cyclobutanone.[2]
-
Materials:
-
Diethyl 1,1-cyclobutanedicarboxylate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Diethyl 1,1-cyclobutanedicarboxylate is refluxed with a solution of potassium hydroxide in aqueous ethanol for several hours to effect hydrolysis.[1]
-
The ethanol is removed by distillation, and the remaining aqueous solution is acidified with concentrated hydrochloric acid.
-
The resulting 1,1-cyclobutanedicarboxylic acid is extracted with a suitable organic solvent.
-
The dicarboxylic acid is then heated at a high temperature (typically 140-180 °C) to induce decarboxylation, yielding 3-oxocyclobutanecarboxylic acid.
-
Step 3: Synthesis of this compound
This final sequence involves reduction of the ketone, benzylation of the resulting alcohol, and esterification of the carboxylic acid.
-
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Sodium borohydride (for reduction)
-
Methanol or ethanol
-
Benzyl bromide
-
Sodium hydride or another suitable base
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Thionyl chloride
-
Ethanol
-
Toluene
-
-
Procedure:
-
Reduction: 3-Oxocyclobutanecarboxylic acid is dissolved in methanol or ethanol and cooled in an ice bath. Sodium borohydride is added portion-wise. The reaction is stirred until the reduction of the ketone is complete.
-
Benzylation: The resulting 3-hydroxycyclobutanecarboxylic acid is dissolved in an anhydrous solvent like THF or DMF. A strong base such as sodium hydride is added carefully at 0 °C, followed by the dropwise addition of benzyl bromide.[3] The reaction is allowed to warm to room temperature and stirred until the benzylation is complete.
-
Esterification: The crude 3-(benzyloxy)cyclobutanecarboxylic acid is dissolved in a mixture of toluene and ethanol. The solution is cooled to 0 °C, and thionyl chloride is added dropwise.[4] The reaction mixture is stirred for several hours at room temperature.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Analytical Data |
| 1 | Diethyl 1,1-cyclobutanedicarboxylate | Diethyl malonate, 1,3-Dibromopropane | Sodium ethoxide, Ethanol | 55-65 | >95 | Boiling Point: 111–114 °C (16 mm Hg) |
| 2 | 3-Oxocyclobutanecarboxylic Acid | Diethyl 1,1-cyclobutanedicarboxylate | KOH, HCl | 70-80 | >98 | - |
| 3 | This compound | 3-Oxocyclobutanecarboxylic Acid | NaBH4, Benzyl bromide, NaH, Thionyl chloride, Ethanol | 50-60 (over 3 steps) | >99 | Boiling Point: 175 °C (10 Torr)[5] |
Note: Yields and purity are estimates based on related procedures and may vary.
Visualizations
References
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures. Its cyclobutane core offers a unique three-dimensional scaffold that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The benzyloxy group serves as a versatile protecting group or a key pharmacophoric element. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and scalable multi-step synthetic route. The protocols are designed to be adaptable for laboratory and pilot-plant scale production.
Overall Synthetic Strategy:
The proposed synthetic route commences with the construction of the cyclobutane ring to form 3-oxocyclobutanecarboxylic acid, followed by esterification, ketone reduction, and finally, benzylation of the resulting hydroxyl group. This pathway is selected for its reliance on readily available starting materials and well-established, scalable chemical transformations.
Experimental Protocols
Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This step involves the cyclization and subsequent hydrolysis to form the key cyclobutane intermediate. The following protocol is adapted from scalable procedures found in the patent literature.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (kg) | Moles (mol) |
| Diisopropyl malonate | 188.22 | 0.988 | 350 | 1859.5 |
| Potassium tert-butoxide | 112.21 | - | 225 | 2005.1 |
| 2,2-dimethoxy-1,3-dibromopropane | 261.94 | 1.85 | 234 | 893.3 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 800 | - |
| n-Heptane | 100.21 | 0.684 | 900 (3x300L) | - |
| Water | 18.02 | 1.000 | 300 | - |
| Concentrated Hydrochloric Acid | 36.46 | ~1.18 | 450 | - |
| Dichloromethane (DCM) | 84.93 | 1.33 | As needed | - |
Procedure:
-
Cyclization:
-
To a 1500 L reactor, charge N,N-Dimethylformamide (DMF) (550 kg) and potassium tert-butoxide (225 kg).
-
Stir the mixture and cool to -5 °C using an ice bath.
-
Slowly add a solution of diisopropyl malonate (350 kg) dissolved in DMF (250 kg) over 5.5 hours, maintaining the temperature at -5 °C.
-
After the addition is complete, warm the reaction mixture to 20 °C and stir for an additional 2 hours.
-
Add 2,2-dimethoxy-1,3-dibromopropane (234 kg) to the reactor.
-
Heat the mixture to 130 °C and maintain for 85 hours.
-
After the reaction, distill off the majority of the DMF under reduced pressure.
-
Cool the residue to 15 °C and add water (300 kg).
-
Extract the aqueous phase with n-heptane (3 x 300 L).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
-
Hydrolysis and Decarboxylation:
-
Charge the crude intermediate from the previous step into a 2000 L reactor.
-
Add water (450 kg) and concentrated hydrochloric acid (450 kg) while stirring.
-
Heat the mixture to 75-80 °C and maintain for 32 hours.
-
Increase the temperature to 102-106 °C and maintain for 120 hours.
-
Distill off approximately one-third of the solvent.
-
Cool the reaction mixture and extract with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-oxocyclobutanecarboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., methyl tertiary butyl ether) to obtain pure 3-oxocyclobutanecarboxylic acid.[1]
-
Quantitative Data Summary (Step 1):
| Parameter | Value |
| Scale | 350 kg Diisopropyl malonate |
| Reaction Time | Cyclization: ~90 h; Hydrolysis: ~152 h |
| Temperature | Cyclization: -5 to 130 °C; Hydrolysis: 75 to 106 °C |
| Typical Yield | 52-68% (overall for the two stages)[1] |
| Purity | >99% after recrystallization[1] |
Step 2: Esterification to Ethyl 3-oxocyclobutanecarboxylate
Reaction Scheme:
Ethyl 3-oxocyclobutanecarboxylate -> [Reducing Agent] -> Ethyl 3-hydroxycyclobutanecarboxylate
Ethyl 3-hydroxycyclobutanecarboxylate + Benzyl Bromide -> [Base] -> this compound
Caption: Key intermediates in the synthesis of the target compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound. The general synthetic approach involves the formation of a cyclobutanone intermediate, followed by reduction, benzylation, and esterification.
Problem 1: Low Yield in the Synthesis of 3-(benzyloxy)-1-cyclobutanone
| Potential Cause | Recommended Solution |
| Incomplete reaction during the ring closure step. | Ensure anhydrous conditions and use a suitable base like sodium hydride in an appropriate solvent such as DMF. Monitor the reaction progress by TLC until the starting material is consumed.[1] |
| Side reactions, such as polymerization of the starting materials. | Control the reaction temperature carefully. Slow, dropwise addition of reagents can minimize side reactions. |
| Difficulty in purification of the cyclobutanone intermediate. | Utilize column chromatography for purification. A gradient elution with a hexane/ethyl acetate solvent system is often effective. |
Problem 2: Inefficient Reduction of 3-(benzyloxy)-1-cyclobutanone to 3-(benzyloxy)cyclobutanol
| Potential Cause | Recommended Solution |
| Incomplete reduction of the ketone. | Use a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. Ensure the reaction is stirred at a low temperature (e.g., 0 °C) and allowed to warm to room temperature. Monitor by TLC. |
| Over-reduction or side reactions. | The choice of reducing agent is critical. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially cleave the benzyl ether. |
Problem 3: Challenges in the Esterification of 3-(benzyloxy)cyclobutanecarboxylic Acid
| Potential Cause | Recommended Solution |
| Incomplete esterification. | Use a standard esterification method such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid like H₂SO₄). To drive the equilibrium towards the product, remove water as it forms using a Dean-Stark apparatus. |
| Acid-catalyzed cleavage of the benzyl ether. | If the benzyloxy group is sensitive to strong acid, consider milder esterification methods. One option is to convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol in the presence of a non-nucleophilic base like pyridine. |
| Difficulty in isolating the final product. | After the reaction, perform an aqueous workup to remove the acid catalyst and excess ethanol. Extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and solvent evaporation should yield the crude product. Purification can be achieved by column chromatography or distillation under reduced pressure.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A common route starts from a commercially available cyclobutane derivative. A plausible multi-step synthesis is as follows:
-
Synthesis of 3-(benzyloxy)-1-cyclobutanone. This can be achieved through various methods, including the reaction of benzyl vinyl ether with trichloroacetyl chloride followed by dechlorination.[1]
-
Reduction of the ketone in 3-(benzyloxy)-1-cyclobutanone to the corresponding alcohol, 3-(benzyloxy)cyclobutanol, using a reducing agent like NaBH₄.
-
Conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate).
-
Nucleophilic substitution with a cyanide source to introduce the carbon that will become the carboxylate.
-
Hydrolysis of the nitrile to the carboxylic acid, 3-(benzyloxy)cyclobutanecarboxylic acid.
-
Esterification of the carboxylic acid with ethanol to yield the final product, this compound.
Q2: What are the expected yields for the synthesis of key intermediates?
A2: Yields can vary significantly based on the specific reaction conditions and scale. The following table provides some reported yields for similar transformations.
| Reaction Step | Product | Reported Yield | Reference |
| Ring Closure | 3-(benzyloxy)-1-cyclobutanone | 84-88% | [4] |
| Nucleophilic Substitution | Cyclobutane derivative | 90% | [1] |
| Esterification | Ethyl ester from carboxylic acid | Generally high (>90%) | Standard textbook procedure |
Q3: How can I confirm the identity and purity of this compound?
A3: Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight (C₁₄H₁₈O₃, MW: 234.29 g/mol ).[2][3]
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the ester carbonyl stretch.
-
Thin-Layer Chromatography (TLC) or Gas Chromatography (GC): To assess purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should be followed. Specifically:
-
Handle strong bases like sodium hydride and strong acids like sulfuric acid with extreme care in a fume hood.
-
Use anhydrous solvents when required, as moisture can quench reagents and reduce yields.
-
Many of the organic solvents used are flammable and volatile; work in a well-ventilated area away from ignition sources.
-
The final product and some intermediates may cause skin and eye irritation.[2][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 3-(benzyloxy)-1-cyclobutanone
A detailed protocol for the synthesis of 3-(benzyloxy)-1-cyclobutanone can be adapted from patented procedures. One such method involves the reaction of benzyl vinyl ether with trichloroacetyl chloride in the presence of a zinc-copper couple, followed by dechlorination with zinc powder.[1]
Protocol 2: Esterification of 3-(benzyloxy)cyclobutanecarboxylic Acid
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3-(benzyloxy)cyclobutanecarboxylic acid (1.0 eq) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and collect the water that azeotropes with ethanol in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Allow the reaction to cool to room temperature.
-
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation (boiling point: 175 °C at 10 Torr).[2][3]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis challenges.
References
- 1. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 2. This compound | 106596-81-0 [amp.chemicalbook.com]
- 3. 106596-81-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 5. 3-(Benzyloxy)cyclobutane-1-carboxylic acid | C12H14O3 | CID 12815111 - PubChem [pubchem.ncbi.nlm.nih.gov]
"optimizing reaction conditions for Ethyl 3-(benzyloxy)cyclobutanecarboxylate synthesis"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate. The primary focus is on optimizing the reaction conditions of the Williamson ether synthesis, which is the standard method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of Ethyl 3-hydroxycyclobutanecarboxylate to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction.[1][2]
Q2: Which base is most effective for this synthesis?
A strong base is required to fully deprotonate the secondary alcohol. Sodium hydride (NaH) is a popular and highly effective choice, as it forms a sodium alkoxide and hydrogen gas, driving the reaction forward.[1][3][4] Other bases like potassium carbonate (K₂CO₃) can also be used, though they may require more forcing conditions.[5]
Q3: What is the optimal solvent for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide without hydrogen bonding to the nucleophile.[1][2] Tetrahydrofuran (THF) and Dimethylformamide (DMF) are common choices.[1][3] The choice of solvent can significantly impact reaction rate and selectivity.[6]
Q4: Should I use benzyl bromide or benzyl chloride?
Benzyl bromide is more reactive than benzyl chloride due to bromide being a better leaving group. For this reason, benzyl bromide often allows for milder reaction conditions and shorter reaction times. However, benzyl chloride can also be used, sometimes with a slight increase in temperature or reaction time.
Q5: What are the most common side reactions to be aware of?
The primary concerns are incomplete reactions and the formation of impurities. A notable side reaction can occur when using DMF as a solvent with NaH and benzyl bromide, which can form an N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine impurity.[4] While elimination is a common side reaction in Williamson synthesis, it is not a major concern here as a primary benzyl halide is used.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently strong or active base: The NaH may be old or deactivated by moisture. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor solubility of reactants: The alkoxide may not be fully dissolved in the chosen solvent. 4. Inactive benzylating agent: The benzyl bromide/chloride may have degraded. | 1. Use fresh NaH from a newly opened container. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). 2. Gradually increase the reaction temperature, for example, from 0 °C to room temperature, or gently heat to 40-50 °C.[7] Monitor progress by TLC. 3. Consider switching to a solvent with better solubilizing properties, such as DMF. 4. Check the purity of the benzylating agent and consider purifying it by distillation if necessary. |
| Formation of Multiple Products (TLC analysis) | 1. Side reaction with solvent: If using DMF, the formation of an amine byproduct is possible.[4] 2. Presence of water: Water will quench the base and the alkoxide, leading to incomplete reactions and potential hydrolysis of the ester. | 1. If the impurity is problematic for downstream applications, consider using THF as the solvent instead of DMF. 2. Ensure all reagents and solvents are anhydrous.[4] Use of molecular sieves in the solvent can be beneficial. |
| Product Degradation | 1. High reaction temperature: The product or starting material may be sensitive to high heat. 2. Prolonged reaction time: Extended exposure to basic conditions may cause degradation. | 1. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature.[4] 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficult Purification | 1. Co-elution of impurities: The DMF-derived impurity is known to co-elute with some benzylated products during column chromatography.[4] 2. Residual mineral oil: If using a NaH dispersion in oil. | 1. If the impurity is present, an alternative purification method or a different solvent system for chromatography may be needed. Switching the reaction solvent to THF is the best preventative measure. 2. Before adding the reaction solvent (THF or DMF), wash the NaH dispersion with dry hexane or pentane to remove the mineral oil. |
Optimization of Reaction Conditions
The following table summarizes key parameters for optimizing the synthesis. Researchers should perform small-scale trials to determine the ideal conditions for their specific setup.
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Rationale & Notes |
| Starting Material | Ethyl 3-hydroxycyclobutanecarboxylate | Ethyl 3-hydroxycyclobutanecarboxylate | Purity of the starting alcohol is critical. Ensure it is dry.[8] |
| Base | Sodium Hydride (NaH, 60% in oil) | Potassium Carbonate (K₂CO₃) | NaH is generally more effective and allows for lower temperatures.[4] K₂CO₃ is a milder, less hazardous base but may require higher temperatures and longer reaction times.[5] |
| Equivalents of Base | 1.1 - 1.2 eq | 2.0 - 3.0 eq | A slight excess of NaH ensures full deprotonation. A larger excess of K₂CO₃ is often needed due to its lower basicity and heterogeneity. |
| Benzylating Agent | Benzyl Bromide (BnBr) | Benzyl Chloride (BnCl) | BnBr is more reactive, leading to faster reactions.[9] BnCl is less expensive and more stable but may require more forcing conditions. |
| Equivalents of Agent | 1.1 - 1.2 eq | 1.1 - 1.2 eq | A slight excess ensures the reaction goes to completion. A large excess can complicate purification. |
| Solvent | Anhydrous THF | Anhydrous DMF | THF is often preferred to avoid the potential for amine impurity formation.[4] DMF has excellent solvating power but carries the risk of side reactions.[4] |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | Lower temperatures are generally preferred to minimize side reactions. The reaction is typically exothermic upon addition of NaH and the benzylating agent. |
| Reaction Time | 4 - 12 hours | 12 - 24 hours | Monitor by TLC until consumption of the starting alcohol. |
Experimental Protocols & Workflows
Protocol 1: Optimized Synthesis using NaH in THF
This protocol is designed to minimize side reactions and provide a high yield of the desired product.
1. Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Allow the apparatus to cool to room temperature.
2. Reagent Addition:
-
To the flask, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with dry hexane (2x) to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous THF to the flask to create a stirrable suspension.
-
Cool the suspension to 0 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of Ethyl 3-hydroxycyclobutanecarboxylate (1.0 equivalent) in anhydrous THF.
-
Add the alcohol solution dropwise to the NaH suspension over 30 minutes. Effervescence (H₂ gas) should be observed.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
3. Benzylation:
-
Add Benzyl Bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-12 hours, monitoring the reaction progress by TLC.
4. Work-up and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.
-
Add more water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low reaction conversion.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. mdpi.com [mdpi.com]
- 6. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 7. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 8. Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate. The content is designed to address common issues and provide practical solutions to challenges encountered during this Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of Ethyl 3-hydroxycyclobutanecarboxylate to form an alkoxide, which then acts as a nucleophile and attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction to form the desired ether.
Q2: What are the primary byproducts I should expect in this synthesis?
The main byproduct in this reaction is typically an alkene resulting from a competing E2 elimination reaction.[1] In this specific synthesis, the expected elimination byproduct would be ethyl cyclobut-2-enecarboxylate. Another potential, though less common, byproduct could be dibenzyl ether, formed if the benzyl alkoxide (formed from residual water and base reacting with the benzyl halide) reacts with another molecule of benzyl halide.
Q3: How does the choice of base affect the reaction outcome?
The base is crucial for deprotonating the secondary alcohol of Ethyl 3-hydroxycyclobutanecarboxylate to form the nucleophilic alkoxide. A strong, non-nucleophilic, and sterically hindered base is generally preferred to minimize side reactions. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol.[1] Less hindered but strong bases like sodium hydroxide or potassium hydroxide can also be used, but may increase the likelihood of side reactions involving the base itself.
Q4: What is the optimal solvent for this reaction?
Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving the anionic oxygen more nucleophilic.[1] Suitable solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Protic solvents, such as ethanol, should be avoided as they can solvate the alkoxide, reducing its nucleophilicity, and can also participate in side reactions.
Q5: At what temperature should I run the reaction?
Lower temperatures generally favor the SN2 reaction over the competing E2 elimination.[1] However, the reaction must have sufficient thermal energy to proceed at a reasonable rate. A typical temperature range for this type of Williamson ether synthesis is between room temperature and 80°C. It is advisable to start at a lower temperature and slowly increase it if the reaction is sluggish.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low Yield of the Desired Product
A low yield of this compound is a frequent issue. The following workflow can help diagnose and resolve the problem.
References
Technical Support Center: Purification of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 3-(benzyloxy)cyclobutanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most widely reported and effective method for the purification of this compound is flash column chromatography using silica gel.[1][2][3]
Q2: What are the typical solvent systems used for flash chromatography of this compound?
A2: Common solvent systems involve a gradient elution with a mixture of ethyl acetate (EtOAc) and hexanes.[1] The polarity is gradually increased by raising the percentage of ethyl acetate. Specific examples from literature include gradients from 100% hexanes up to 10% or 20% ethyl acetate in hexanes.[1]
Q3: What is a typical Rf (retention factor) value for this compound on a TLC plate?
A3: The Rf value is dependent on the specific solvent system. Reported values are approximately 0.5 in 20% EtOAc/hexanes and 0.35 in 10% EtOAc/hexanes.[1] It is always recommended to determine the optimal solvent system by thin-layer chromatography (TLC) before performing column chromatography.[4]
Q4: Can I purify this compound by distillation?
A4: While a boiling point of 175 °C at 10 Torr has been reported, which suggests that vacuum distillation is a potential purification method, flash chromatography is the more commonly cited technique in synthetic procedures.[1][5] Distillation may be useful for large-scale purification or for removing non-volatile impurities.
Q5: Is recrystallization a suitable purification method for this compound?
A5: this compound is described as a colorless oil in numerous sources, which suggests that recrystallization is generally not a feasible purification method.[1]
Troubleshooting Guide
Issue 1: My compound is not separating from impurities during column chromatography.
-
Possible Cause: The solvent system is not optimal.
-
Solution:
-
TLC Analysis: Before running a column, perform a thorough TLC analysis with various ratios of ethyl acetate and hexanes to find a solvent system that gives good separation between your product and the impurities. Aim for an Rf value of around 0.2-0.3 for your product to ensure it separates well on the column.[4]
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Solvent Gradient: Employ a shallow gradient during elution. Starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the percentage of ethyl acetate can improve separation of closely eluting compounds.[1]
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Column Dimensions: Ensure you are using an appropriate amount of silica gel for the amount of crude material. A common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[4]
-
Issue 2: The yield of my purified product is low after column chromatography.
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Possible Cause 1: The product is co-eluting with an impurity.
-
Solution:
-
Analyze your fractions carefully by TLC. If you see co-elution, you may need to re-column the mixed fractions with a more optimized, shallower solvent gradient.
-
-
Possible Cause 2: The compound is sticking to the silica gel.
-
Solution:
-
While this ester is moderately polar, prolonged exposure to silica gel can sometimes lead to degradation or irreversible adsorption. Ensure the chromatography is not unnecessarily long. If you suspect degradation, consider deactivating the silica gel with a small amount of triethylamine in your solvent system, although this should be tested on a small scale first as it can affect the separation.
-
-
Possible Cause 3: Incomplete elution.
-
Solution:
-
After your product has eluted, flush the column with a more polar solvent (e.g., 50% EtOAc/hexanes or even 100% EtOAc) to see if any remaining material comes off. This can help you determine if your initial elution was incomplete.
-
Issue 3: I am observing unexpected peaks in my characterization data (e.g., NMR) after purification.
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Possible Cause 1: Residual solvent from the purification.
-
Solution:
-
Ensure your purified fractions are concentrated under reduced pressure and then placed under high vacuum for a sufficient period to remove all traces of hexanes and ethyl acetate.
-
-
Possible Cause 2: Presence of isomers.
-
Solution:
-
Depending on the synthetic route, cis/trans isomers of the cyclobutane ring may be present. These may be difficult to separate by standard flash chromatography. Chiral HPLC or specialized chromatography techniques might be necessary if isomeric purity is required.[6]
-
-
Possible Cause 3: Byproducts from the synthesis.
-
Solution:
-
Common impurities could include unreacted starting materials such as ethyl 3-hydroxycyclobutanecarboxylate or benzyl bromide.[7] Also, byproducts from side reactions, such as elimination products, could be present.[8] If these are difficult to separate by chromatography, consider a chemical workup step before purification, such as a wash with a mild base to remove acidic impurities or a mild acid to remove basic impurities.
-
Data Presentation
Table 1: Reported Flash Chromatography Conditions for this compound and Analogs
| Compound/Analog | Solvent System (SiO2) | Rf Value | Yield | Reference |
| 4e | Hexanes to 10% EtOAc in hexanes to 20% EtOAc in hexanes | 0.5 (20% EtOAc in hexanes) | 63% | [1] |
| 4n | 3% EtOAc in Hexanes to 7% EtOAc in Hexanes | 0.35 (10% EtOAc in hexanes) | 79% | [1] |
| 4h | 5% EtOAc in hexanes to 10% EtOAc in hexanes | 0.6 (20% EtOAc in hexanes) | 27% | [1] |
| 4d | 3% EtOAc in hexanes to 6% EtOAc in hexanes | 0.4 (20% EtOAc in hexanes) | 22% | [1] |
| 4g | 3% EtOAc in hexanes to 7% EtOAc in hexanes | 0.3 (10% EtOAc in hexanes) | 63% | [1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems of ethyl acetate and hexanes (e.g., 5%, 10%, 20% EtOAc in hexanes).
-
Visualize the spots using a UV lamp and/or a potassium permanganate stain.
-
Select a solvent system that provides a good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Pack the column with silica gel (230-400 mesh) using the chosen eluent as a slurry.[4] Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent, such as dichloromethane or toluene.[9]
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the determined solvent system, or a slightly less polar one to start.
-
Apply positive pressure (using air or an inert gas) to achieve a steady flow rate.[4]
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction (or every few fractions) on a TLC plate alongside a spot of the crude starting material.
-
Develop the TLC plate to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a colorless oil.[1]
-
Visualization
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. This compound | 106596-81-0 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. biotage.com [biotage.com]
"alternative reagents for the synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate, focusing on alternative reagents and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Williamson ether synthesis. This involves the deprotonation of Ethyl 3-hydroxycyclobutanecarboxylate to form an alkoxide, which then acts as a nucleophile to attack an electrophilic benzyl source, such as benzyl bromide.
Q2: What are some alternative reagents to benzyl bromide for the benzylation step?
Alternative benzylating agents include benzyl chloride, benzyl tosylate, and benzyl trichloroacetimidate. The choice of reagent can influence reaction conditions and outcomes. For instance, benzyl trichloroacetimidate can be used under acidic conditions, which may be preferable for substrates sensitive to strong bases.
Q3: Are there alternative protecting groups to the benzyl group for the hydroxyl functionality?
Yes, several other protecting groups can be employed. The choice depends on the desired stability and the conditions required for subsequent synthetic steps. Common alternatives include the p-methoxybenzyl (PMB) ether and various silyl ethers like tert-butyldimethylsilyl (TBDMS) ether.
Q4: What are the typical challenges encountered in the synthesis of this compound?
Common issues include low yields due to competing elimination reactions, incomplete reactions, and difficulties in product purification. The secondary nature of the alcohol on the cyclobutane ring makes it more sterically hindered and prone to side reactions compared to a primary alcohol.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound via the Williamson ether synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Incomplete deprotonation of the alcohol: The base used may not be strong enough or may have degraded. 2. Inactive benzylating agent: The benzyl bromide or alternative reagent may have decomposed. 3. Low reaction temperature: The temperature may be insufficient to overcome the activation energy, especially with a sterically hindered secondary alcohol. | 1. Use a strong, fresh base like sodium hydride (NaH). Ensure anhydrous conditions as NaH reacts with water. 2. Use freshly distilled or purchased benzyl bromide. 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
| Significant amount of elimination byproduct (cyclobutene derivative) observed | 1. Strongly basic and sterically hindered alkoxide: The secondary alkoxide of the cyclobutane is prone to acting as a base. 2. High reaction temperature: Higher temperatures favor elimination over substitution.[1] 3. Choice of solvent: The solvent can influence the reaction pathway. | 1. Consider using a milder base for deprotonation or a more reactive benzylating agent that allows for lower reaction temperatures. 2. Maintain the lowest possible temperature that allows for a reasonable reaction rate. 3. Use a polar aprotic solvent like DMF or DMSO to favor the S(_N)2 reaction.[2] |
| Reaction is slow or stalls | 1. Steric hindrance: The secondary alcohol on the cyclobutane ring is sterically hindered, slowing down the S(_N)2 reaction. 2. Poor solubility of the alkoxide: The sodium salt of the alcohol may not be fully soluble in the reaction solvent. | 1. Increase the reaction time. Consider adding a catalytic amount of sodium iodide to in-situ generate the more reactive benzyl iodide. 2. Use a solvent in which the alkoxide is more soluble, such as DMF. |
| Difficulty in purifying the final product | 1. Similar polarity of starting material and product: The starting alcohol and the ether product may have close R(_f) values on TLC. 2. Presence of non-polar byproducts: Byproducts from the benzylating agent can co-elute with the product. | 1. Use a multi-component solvent system for column chromatography to achieve better separation. 2. A thorough aqueous workup can help remove some impurities. Consider a distillation under reduced pressure if the product is thermally stable. |
Alternative Reagents: A Comparative Overview
The following table summarizes alternative protecting groups for the hydroxyl group of Ethyl 3-hydroxycyclobutanecarboxylate.
| Protecting Group | Reagents for Protection | Typical Yield (%) | Advantages | Disadvantages | Deprotection Conditions |
| Benzyl (Bn) | Benzyl bromide, NaH, THF | 60-85 | Stable to a wide range of conditions. | Requires strong base for installation; deprotection via hydrogenolysis can reduce other functional groups. | H(_2), Pd/C, EtOH |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH, THF | 70-90 | Can be cleaved under oxidative conditions, orthogonal to benzyl group.[3] | More acid-labile than benzyl. | DDQ, CH(_2)Cl(_2)/H(_2)O or TFA, CH(_2)Cl(_2).[4] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | >90 | High yielding protection under mild conditions; easily removed.[5][6] | Labile to acidic conditions and fluoride ions. | TBAF, THF or AcOH, H(_2)O, THF. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-hydroxycyclobutanecarboxylate (Precursor)
This protocol is adapted from the synthesis of the corresponding methyl ester.
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
Lithium tri-tert-butoxyaluminum hydride (LTBA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Procedure:
-
Dissolve Ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LTBA (1.5 eq) in THF to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of 1 M HCl at -78 °C until the pH is between 5 and 6.
-
Allow the mixture to warm to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 3-hydroxycyclobutanecarboxylate.
Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)
Materials:
-
Ethyl 3-hydroxycyclobutanecarboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 40-50 °C) if the reaction is slow, but this may increase the formation of elimination byproducts.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Williamson ether synthesis.
References
Technical Support Center: Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-(benzyloxy)cyclobutanecarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. The primary reaction involves the deprotonation of Ethyl 3-hydroxycyclobutanecarboxylate to form an alkoxide, followed by its reaction with a benzyl halide (e.g., benzyl bromide).
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A1: Low yields in this synthesis are often attributed to a few key factors:
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Sub-optimal Reaction Conditions: The Williamson ether synthesis is sensitive to reaction parameters. Temperature, reaction time, and the choice of base and solvent can significantly impact the outcome.
-
Competing Elimination Reaction (E2): The starting material, Ethyl 3-hydroxycyclobutanecarboxylate, is a secondary alcohol. The corresponding alkoxide is a strong base, which can promote the E2 elimination side reaction with the benzyl halide, leading to the formation of stilbene and other byproducts instead of the desired ether.
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Moisture in the Reaction: The alkoxide intermediate is highly reactive towards water. Any moisture in the reaction will consume the alkoxide, reducing the yield of the desired product.
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Purity of Reagents: The purity of Ethyl 3-hydroxycyclobutanecarboxylate, the benzyl halide, the base, and the solvent is crucial. Impurities can lead to unwanted side reactions.
Q2: I am observing the formation of significant side products. What are the likely byproducts and how can I minimize them?
A2: The most common byproduct is the result of the E2 elimination reaction. The strong alkoxide base can abstract a proton from the benzyl halide, leading to the formation of an alkene. Another potential side reaction is the self-condensation of the starting materials or products under basic conditions.
To minimize byproduct formation:
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Control the Temperature: Running the reaction at the lowest effective temperature can favor the SN2 (substitution) reaction over the E2 (elimination) reaction.
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Choice of Base: While strong bases are necessary, using a sterically hindered base can sometimes reduce the rate of elimination. However, for this synthesis, sodium hydride (NaH) is a common and effective choice.
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Slow Addition of Reagents: Adding the benzyl halide slowly to the solution of the alkoxide can help to maintain a low concentration of the electrophile, which can disfavor some side reactions.
Q3: How can I ensure my reaction is completely anhydrous?
A3: Maintaining anhydrous conditions is critical for success.
-
Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120°C for several hours) and allowed to cool in a desiccator before use.
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Solvents: Use freshly distilled, anhydrous solvents. Solvents like THF and DMF are hygroscopic and should be dried appropriately (e.g., using molecular sieves or a solvent purification system).
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Reagents: Use high-purity, anhydrous reagents. Sodium hydride should be handled carefully under an inert atmosphere.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be used to separate the starting material, the product, and any major byproducts. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product over time.
Experimental Protocols
Key Experiment: Benzylation of Ethyl 3-hydroxycyclobutanecarboxylate via Williamson Ether Synthesis
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
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Ethyl 3-hydroxycyclobutanecarboxylate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Benzyl bromide (BnBr)
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Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Preparation: Under an inert atmosphere (nitrogen or argon), add Ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser.
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Solvent Addition: Add anhydrous DMF or THF (to a concentration of approximately 0.5 M) to the flask and stir until the starting material is fully dissolved.
-
Base Addition: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Benzyl Halide Addition: Cool the reaction mixture back down to 0°C. Add benzyl bromide (1.1 eq.) dropwise via the dropping funnel over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (or until TLC indicates completion of the reaction).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the benzylation of Ethyl 3-hydroxycyclobutanecarboxylate. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.
| Parameter | Condition A | Condition B | Potential Outcome |
| Base | Sodium Hydride (NaH) | Potassium tert-butoxide (t-BuOK) | NaH is generally preferred for its strong basicity and minimal steric hindrance. t-BuOK is a bulkier base which might favor elimination. |
| Solvent | Anhydrous DMF | Anhydrous THF | DMF is a polar aprotic solvent that can accelerate SN2 reactions. THF is also a good choice. |
| Temperature | 0°C to Room Temp | Room Temp to 50°C | Lower temperatures generally favor the desired SN2 reaction over the E2 elimination. |
| Benzyl Halide | Benzyl Bromide | Benzyl Chloride | Benzyl bromide is more reactive than benzyl chloride and is typically preferred. |
| Typical Yield | 60-80% | 40-60% | Higher yields are generally obtained under optimized, anhydrous conditions with careful temperature control. |
Visualizations
Reaction Pathway and Troubleshooting Logic
The following diagrams illustrate the chemical reaction pathway and a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for improving the yield of this compound.
Technical Support Center: Benzyl Ether Protection in Cyclobutane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the use of benzyl ethers as protecting groups in cyclobutane synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Protection Stage (Williamson Ether Synthesis)
Q1: I am observing low yields during the benzylation of my cyclobutanol. What are the potential causes and solutions?
A1: Low yields during the Williamson ether synthesis for benzyl protection of a cyclobutanol are often due to competing side reactions or suboptimal reaction conditions. The primary competing reaction is the base-catalyzed elimination of the benzyl halide to form stilbene.[1] Additionally, the strained nature of the cyclobutane ring can influence reactivity.
Troubleshooting Steps:
-
Choice of Base: Strong, non-nucleophilic bases are preferred to minimize elimination. Sodium hydride (NaH) is a common choice for deprotonating the alcohol.[2] If elimination is still an issue, consider milder bases like silver oxide (Ag₂O), which can offer greater selectivity.[2]
-
Reaction Temperature: The Williamson ether synthesis is an SN2 reaction, which is favored at lower temperatures.[1] Running the reaction at elevated temperatures can promote the competing E2 elimination. It is advisable to start at room temperature or below and only gently heat if the reaction is sluggish.
-
Steric Hindrance: Cyclobutane derivatives can be sterically hindered. If the hydroxyl group is in a congested environment, the SN2 reaction will be slow.[1][3] Ensure you are using a primary benzyl halide (e.g., benzyl bromide or benzyl chloride) as they are excellent substrates for SN2 reactions.[4] For highly hindered alcohols, alternative methods like the use of benzyl trichloroacetimidate under acidic conditions might be more effective.[2]
-
Solvent: A polar aprotic solvent like THF or DMF is typically used to dissolve the alkoxide and facilitate the SN2 reaction.
Deprotection Stage
Q2: During the deprotection of my benzyl-protected cyclobutane derivative via catalytic hydrogenolysis, I am observing the reduction of other functional groups. How can I improve selectivity?
A2: Catalytic hydrogenolysis is a powerful method for benzyl ether deprotection but can also reduce other sensitive functional groups like alkenes, alkynes, azides, and some aromatic systems.[5][6]
Troubleshooting & Alternative Methods:
-
Hydrogen Source: Instead of using hydrogen gas, a hydrogen transfer reagent like 1,4-cyclohexadiene can be employed to limit the availability of hydrogen and improve selectivity.[2][6]
-
Catalyst and Solvent Choice: The choice of catalyst and solvent can influence selectivity. For instance, using toluene as a solvent can sometimes selectively reduce olefins while leaving benzyl ethers intact.[6]
-
Alternative Deprotection Methods: If your molecule contains functional groups that are incompatible with catalytic hydrogenation, consider alternative deprotection strategies:
-
Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, especially p-methoxybenzyl (PMB) ethers, under oxidative conditions.[2] Recent methods have also shown the utility of DDQ for simple benzyl ethers with photoirradiation.[2][7]
-
Lewis Acid-Mediated Deprotection: Lewis acids can be used for deprotection, although this method is limited to substrates that are not sensitive to acidic conditions.[2]
-
Birch Reduction: Sodium in liquid ammonia (Birch reduction) can also cleave benzyl ethers, but this is a less commonly used method.[8]
-
Q3: My cyclobutane ring appears to be unstable under the deprotection conditions. Is this a known issue?
A3: Cyclobutane rings possess significant ring strain (angle strain and torsional strain), making them more susceptible to ring-opening reactions under certain conditions compared to larger rings like cyclopentane and cyclohexane.[9] While benzyl ether deprotection methods are generally mild, harsh acidic or certain catalytic conditions could potentially lead to side reactions involving the cyclobutane core.
Preventative Measures:
-
Mild Deprotection Conditions: Opt for the mildest possible deprotection conditions. Catalytic hydrogenolysis under neutral conditions is generally considered gentle.[8]
-
Avoid Strong Acids: Strong acids should be avoided for deprotection if your cyclobutane system is sensitive.[2]
-
Careful Monitoring: Closely monitor the reaction progress by TLC or LC-MS to minimize exposure of the product to the reaction conditions once the deprotection is complete.
Q4: I am seeing saturation of the benzyl aromatic ring during hydrogenolysis. How can I prevent this?
A4: A common side reaction during palladium-catalyzed hydrogenolysis is the over-reduction of the benzyl group to a cyclohexylmethyl group.[5]
Mitigation Strategies:
-
Catalyst Pre-treatment: Pre-treating the catalyst can sometimes reduce its activity towards aromatic ring saturation.[5]
-
Careful Control of Reaction Conditions: Carefully controlling the hydrogen pressure and reaction time can minimize this side reaction.[5]
-
Alternative Methods: If aromatic ring saturation is a persistent issue, consider non-reductive deprotection methods like oxidative cleavage with DDQ.[2]
Summary of Deprotection Methods and Potential Side Reactions
| Deprotection Method | Reagents | Common Side Reactions | Compatibility Notes |
| Catalytic Hydrogenolysis | H₂, Pd/C | Reduction of alkenes, alkynes, azides; Aromatic ring saturation.[5] | Not suitable for molecules with other reducible functional groups.[5] |
| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Can offer better selectivity than H₂ gas.[2] | Generally milder than standard hydrogenolysis. |
| Oxidative Deprotection | DDQ | Oxidation of other sensitive functional groups. | Good for molecules with reducible groups; p-methoxybenzyl (PMB) ethers are more reactive.[2] |
| Acidic Cleavage | Strong acids (e.g., HBr) | Ring strain-induced rearrangements of the cyclobutane; Degradation of acid-sensitive groups.[2] | Limited to acid-insensitive substrates.[2] |
| Birch Reduction | Na, NH₃(l) | Reduction of other functional groups. | Less commonly used method.[8] |
Experimental Protocols
1. General Protocol for Benzyl Ether Protection (Williamson Ether Synthesis)
-
Objective: To protect a hydroxyl group as a benzyl ether.
-
Protocol:
-
Dissolve the cyclobutanol substrate in a suitable anhydrous aprotic solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, ~1.1-1.5 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Re-cool the mixture to 0 °C and add benzyl bromide (BnBr, ~1.1-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. General Protocol for Benzyl Ether Deprotection by Catalytic Hydrogenolysis
-
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[10]
-
Protocol:
-
Dissolve the benzyl-protected cyclobutane derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[10]
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[10]
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (H₂), typically by bubbling it through the solution or by using a balloon filled with hydrogen.[10]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[10]
-
Visual Aids
Caption: Troubleshooting workflow for benzyl ether protection/deprotection.
Caption: Desired reaction vs. a common side reaction pathway.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Ethyl 3-(benzyloxy)cyclobutanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities can be categorized as follows:
-
Starting Materials: Unreacted ethyl 3-hydroxycyclobutanecarboxylate and benzyl bromide (or other benzylating agents).
-
Reaction Byproducts:
-
Benzyl alcohol: Formed from the hydrolysis of benzyl bromide or debenzylation of the product.
-
Dibenzyl ether: Formed by the self-condensation of benzyl alcohol or reaction of benzyl bromide with benzyl alcohol.
-
3-(Benzyloxy)cyclobutanecarboxylic acid: Resulting from the hydrolysis of the ethyl ester functionality.
-
Ethyl 3-oxocyclobutanecarboxylate: An oxidation byproduct of the starting material.[1]
-
-
Residual Solvents: Solvents used in the reaction and workup, such as DMF, THF, or ethyl acetate.
Q2: Which analytical techniques are best for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, such as residual solvents and low molecular weight byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to definitively identify unknown impurities.
-
Infrared (IR) Spectroscopy: Can indicate the presence of functional groups characteristic of impurities, such as the hydroxyl group in benzyl alcohol or the carboxylic acid group.
Q3: My final product shows a persistent impurity peak on HPLC. What could it be?
A3: A persistent impurity peak could be a structurally similar byproduct that co-elutes with your product. Common culprits include diastereomers of the product if the starting material was not enantiomerically pure, or a byproduct with similar polarity, such as dibenzyl ether. To identify this impurity, it is advisable to collect the fraction corresponding to the impurity peak and analyze it using mass spectrometry or NMR.
Q4: I am observing the loss of the benzyl group during purification. How can I prevent this?
A4: Debenzylation can occur under acidic or reductive conditions. To prevent this:
-
Avoid strong acids during workup and purification. Use a mild buffer if pH adjustment is necessary.
-
If using chromatography, ensure the silica gel is neutral. Acidic silica can promote debenzylation.
-
When performing hydrogenolysis to remove other protecting groups, be aware that the benzyl ether is also susceptible to cleavage.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Purity After Initial Workup | Incomplete reaction; inefficient extraction of impurities. | Monitor the reaction by TLC until completion. Optimize the extraction procedure by adjusting the pH of the aqueous phase or using a different extraction solvent. |
| Presence of Benzyl Alcohol | Hydrolysis of the benzylating agent; debenzylation of the product. | Ensure anhydrous reaction conditions. Avoid acidic conditions during workup. Benzyl alcohol can typically be removed by column chromatography. |
| Presence of 3-(Benzyloxy)cyclobutanecarboxylic Acid | Hydrolysis of the ethyl ester. | Avoid prolonged exposure to acidic or basic conditions. Use anhydrous solvents and reagents. This impurity can be removed by an aqueous wash with a mild base (e.g., sodium bicarbonate solution). |
| Product is an Oil Instead of a Crystalline Solid | Presence of residual solvents or other impurities that inhibit crystallization. | Ensure all solvents are thoroughly removed under high vacuum. Attempt purification by flash column chromatography. If the product is still an oil, consider converting a small sample to a solid derivative for characterization. |
| Co-elution of Impurities During Column Chromatography | Impurities have similar polarity to the product. | Optimize the solvent system for column chromatography by trying different solvent mixtures. Consider using a different stationary phase (e.g., alumina) or a different chromatography technique, such as preparative HPLC. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common and effective method for purifying this compound from a variety of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Compressed air or nitrogen source
-
TLC plates and developing chamber
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle into a packed bed. Ensure no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Removal of Acidic Impurities by Aqueous Wash
This protocol is useful for removing acidic impurities such as 3-(benzyloxy)cyclobutanecarboxylic acid.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Transfer the organic solution of the crude product to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any pressure buildup.
-
Separate the aqueous layer.
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the product with acidic impurities removed.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification process.
References
"catalyst selection for the synthesis of cyclobutane derivatives"
Welcome to the technical support center for the synthesis of cyclobutane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing cyclobutane derivatives?
A1: The synthesis of cyclobutanes is primarily achieved through several key strategies:
-
[2+2] Cycloadditions: This is the most common method, involving the reaction of two olefinic substrates. These reactions can be initiated thermally, photochemically, or with transition metal catalysts.[1][2][3] Photochemical [2+2] cycloadditions, often requiring UV light or a photosensitizer, are a classic method.[4] Transition metal-catalyzed versions (e.g., using Ni, Co, Rh, Pd, Cu) can proceed under milder conditions and offer different selectivity profiles.[5][6]
-
Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): This emerging strategy allows for the synthesis of 1,3-difunctionalized cyclobutanes.[7][8] Catalysts, such as silver (Ag) or copper (Cu) complexes, can control the regioselectivity and diastereoselectivity of the ring-opening process.[7][9]
-
Intramolecular C-H Functionalization: This approach involves the use of a directing group on a substrate to guide a metal catalyst (e.g., Palladium) to form a C-C bond, creating the cyclobutane ring.[10] This can be a powerful method for creating complex, substituted cyclobutanes.
-
Ring Expansion of Cyclopropanes: Certain cyclopropane derivatives can undergo ring expansion to form cyclobutanes, often catalyzed by Lewis acids or transition metals.[11]
Q2: What are the key differences between thermal, photochemical, and metal-catalyzed [2+2] cycloadditions?
A2: These methods differ primarily in their activation mechanism, stereochemical outcome, and substrate scope.
-
Thermal Cycloadditions: These reactions are governed by Woodward-Hoffmann rules and are often forbidden for simple alkenes, requiring at least one reactant to have specific electronic properties (like a ketene) to proceed smoothly.[12]
-
Photochemical Cycloadditions: These reactions are initiated by UV or visible light, often with a photosensitizer (like benzophenone or a ruthenium complex) to promote the alkene to an excited triplet state.[1][4][13] This allows the reaction to proceed through a diradical intermediate, overcoming the thermal barrier.[1] The stereochemistry can sometimes be controlled by the reaction conditions.[14]
-
Metal-Catalyzed Cycloadditions: Transition metals provide an alternative reaction pathway, typically involving the formation of a metallacyclopentane intermediate.[5][15] This avoids the high-energy intermediates of thermal or photochemical routes, often allowing reactions to occur under milder conditions with greater control over chemo-, regio-, and stereoselectivity.[16][17]
Q3: How do I choose between a transition metal catalyst, a Lewis acid, or an organocatalyst?
A3: The choice of catalyst class depends on the specific transformation and desired outcome.
-
Transition Metal Catalysts (e.g., Pd, Rh, Co, Ni, Ag): These are highly versatile and are used extensively in [2+2] cycloadditions and ring-opening reactions. They are often essential for achieving high enantioselectivity through the use of chiral ligands.[18][19][20] They are particularly useful for reactions involving unactivated alkenes.[16]
-
Lewis Acid Catalysts: Lewis acids are often employed in ring-opening reactions of strained systems like bicyclo[1.1.0]butanes or in certain [2+2] cycloadditions involving polarized alkenes.[7][21] Oxygenophilic Lewis acids have been used for the ring-opening of BCBs.[7]
-
Organocatalysts: Chiral organocatalysts, such as phosphoramide Brønsted acids or secondary amines, can be used to activate substrates in enantioselective photochemical [2+2] cycloadditions.[3] They offer a metal-free alternative, which can be advantageous in pharmaceutical synthesis to avoid metal contamination.
Troubleshooting Guides
Problem: Low or No Product Yield
Q: My [2+2] cycloaddition reaction is resulting in a low yield or no product. What are the common causes and potential solutions?
A: Low yields are a common issue and can stem from several factors. Systematically investigating these potential causes can help identify the root of the problem.[22]
Troubleshooting Steps:
-
Catalyst Activity:
-
Deactivation: Many transition metal catalysts are sensitive to air and moisture. Ensure all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incorrect Catalyst Choice: The chosen catalyst may not be active for your specific substrates. Review the literature for catalysts known to be effective for similar alkene classes (e.g., electron-rich, electron-poor, strained).
-
Low Catalyst Loading: While desirable, a very low catalyst loading might not be sufficient. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
-
Reaction Conditions:
-
Temperature: For thermal reactions, the temperature may be too low. For metal-catalyzed reactions, both heating and cooling can impact yield and selectivity; optimization may be required.
-
Solvent: The solvent can significantly influence catalyst solubility and reactivity. Screen a range of solvents with varying polarities.
-
For Photochemical Reactions:
-
Light Source: Ensure the wavelength of your light source is appropriate for exciting the substrate or photosensitizer.[4]
-
Sensitizer: If using a sensitizer, ensure its triplet energy is sufficient to activate your substrate. Common sensitizers include acetone and benzophenone.[1]
-
Concentration: Intermolecular photocycloadditions are often favored at higher concentrations, while intramolecular reactions require more dilute conditions to prevent polymerization.[23]
-
-
-
Substrate Issues:
-
Purity: Impurities in starting materials can poison the catalyst. Purify your alkenes immediately before use.
-
Steric Hindrance: Highly substituted alkenes may be sterically too hindered to react efficiently. A more active catalyst or harsher conditions might be necessary.
-
Side Reactions: Homodimerization of one of the alkene partners can be a competitive pathway.[16] Adjusting the stoichiometry or the rate of addition of one reagent can sometimes mitigate this.
-
Caption: Troubleshooting workflow for low reaction yields.
Problem: Poor Stereoselectivity (Diastereomers or Enantiomers)
Q: My reaction is producing a mixture of diastereomers or is not enantioselective. How can I improve stereocontrol?
A: Achieving high stereoselectivity is a common challenge in cyclobutane synthesis. The catalyst system, including the metal and especially the ligand, is the most critical factor.
Solutions for Poor Diastereoselectivity:
-
Ligand Modification: In transition metal catalysis, the steric and electronic properties of the ligand have a profound impact on diastereoselectivity. For rhodium-catalyzed arylations, for example, chiral diene ligands have been shown to be highly effective in controlling the diastereoselectivity.[19]
-
Catalyst Choice: Some catalytic systems are inherently better at controlling diastereoselectivity. For the ring-opening of bicyclo[1.1.0]butanes, a π-acid catalyst like AgBF₄ has been shown to provide excellent diastereoselectivity (up to >98:2 d.r.).[7][8]
-
Solvent and Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. The solvent can also influence the orientation of substrates in the catalyst's coordination sphere.
Solutions for Poor Enantioselectivity:
-
Chiral Catalysts and Ligands: This is the most direct approach.
-
Cobalt: Chiral bisphosphine–cobalt complexes are effective for the enantioselective coupling of alkynes and cyclobutenes.[18][24] For constructing cyclobutanones, a Co-catalyst with a chiral ligand like (S,S)-BDPP has shown high enantioselectivity.[20]
-
Rhodium: Rhodium complexes with chiral diene ligands can provide excellent enantioselectivity (83–98% ee) in the arylation of cyclobutenes.[19]
-
Iridium: An Iridium-catalyzed asymmetric allylic etherification, followed by a visible-light-induced [2+2] cycloaddition, can produce enantioenriched cyclobutanes.[25]
-
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the cycloaddition. The auxiliary is then cleaved in a subsequent step.[26]
-
Organocatalysis: For photochemical reactions, chiral Brønsted acids or chiral secondary amines can be used as catalysts to induce enantioselectivity.
| Catalyst System | Reaction Type | Selectivity Data | Reference |
| AgBF₄ | Ring-opening of BCBs with hydroxyarenes | up to >98:2 d.r. | [7][8] |
| [Rh(C₂H₄)₂Cl]₂ / Chiral Diene Ligand | Asymmetric arylation of cyclobutenes | up to 96:4 d.r., 98% e.e. | [19] |
| CoCl₂ / (S,S)-BDPP / Zn | Intramolecular hydroacylation | >10:1 d.r., >89% e.e. | [20] |
| Chiral Phosphoramide / Ru(bpy)₃(PF₆)₂ | Photochemical [2+2] cycloaddition | up to 96% e.e. |
Caption: Comparison of selected catalyst systems for stereoselective cyclobutane synthesis.
Experimental Protocols
Protocol: General Procedure for a Transition Metal-Catalyzed [2+2] Cycloaddition
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and catalysts based on literature precedents.
-
Preparation (Inert Atmosphere):
-
Flame-dry all glassware (reaction flask, condenser, etc.) under vacuum and cool under a stream of dry nitrogen or argon.
-
Prepare stock solutions of the catalyst, ligand (if separate), and substrates in a glovebox or using Schlenk techniques. Use anhydrous, degassed solvents.
-
-
Reaction Setup:
-
To the reaction flask under an inert atmosphere, add the metal catalyst precursor (e.g., [Rh(C₂H₄)₂Cl]₂, 1.5 mol%) and the chiral ligand (e.g., 3.3 mol%).
-
Add the desired anhydrous solvent (e.g., toluene, 1.0 M) via syringe.
-
Stir the solution for 10-30 minutes at room temperature to allow for catalyst pre-formation.
-
-
Initiation and Monitoring:
-
Add the first alkene substrate (e.g., cyclobutene derivative, 1.0 eq).
-
Add the second coupling partner (e.g., arylboronic acid, 2.0 eq) and any required reagents (e.g., 2.0 M aq. KOH, 2.0 eq).[19]
-
Heat the reaction to the desired temperature (e.g., 50 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots under inert conditions.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution (e.g., NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
-
Analysis:
-
Characterize the product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or SFC analysis.
-
Caption: Decision tree for catalyst selection strategy.
References
- 1. baranlab.org [baranlab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chapter - Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes | Bentham Science [benthamscience.com]
- 7. C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cyclobutane synthesis [organic-chemistry.org]
- 14. Cyclobutane-linked nanothreads through thermal and photochemically mediated polymerization of cyclohexadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 20. escholarship.org [escholarship.org]
- 21. What are the catalysts used in the synthesis of cyclobutanol? - Blog [m.btcpharmtech.com]
- 22. reddit.com [reddit.com]
- 23. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 26. pubs.acs.org [pubs.acs.org]
"managing reaction temperature in the synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reaction temperature during the synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound and at which step is temperature control most critical?
A1: The most common and direct synthesis route is the benzylation of Ethyl 3-hydroxycyclobutanecarboxylate. This reaction is typically achieved via a Williamson ether synthesis. In this process, the hydroxyl group of the starting material is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl bromide). Temperature control is most critical during the deprotonation and the subsequent nucleophilic substitution, as it directly influences reaction rate, yield, and the formation of byproducts.
Q2: What is the typical temperature range for the benzylation of Ethyl 3-hydroxycyclobutanecarboxylate?
A2: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100°C.[1][2] However, for reactions employing highly reactive bases like sodium hydride (NaH), the initial deprotonation step is often performed at a lower temperature, such as 0°C, to control the exothermic reaction. The reaction mixture is then gradually warmed to room temperature or slightly above to facilitate the substitution reaction.[3]
Q3: How does temperature affect the outcome of the reaction?
A3: Temperature has a significant impact on both the reaction rate and the selectivity of the synthesis.
-
Low Temperatures: Insufficient temperature can lead to a very slow or incomplete reaction, resulting in low conversion of the starting material.
-
Optimal Temperatures: At an optimal temperature, the desired S\textsubscript{N}2 reaction proceeds at a reasonable rate, leading to a good yield of the target product.
-
High Temperatures: Elevated temperatures can increase the rate of side reactions, such as the base-catalyzed elimination of the benzyl halide, which competes with the desired Williamson ether synthesis.[4] This can lead to the formation of impurities and a decrease in the overall yield and purity of this compound. High temperatures can also lead to product degradation.[5]
Q4: Which base is recommended for this synthesis and how does it relate to temperature control?
A4: Sodium hydride (NaH) is a commonly used strong base for deprotonating alcohols in Williamson ether synthesis.[3][5] Due to its high reactivity and the exothermic nature of the reaction with the alcohol, it is crucial to control the temperature during its addition, typically by cooling the reaction mixture in an ice bath (0°C). Potassium carbonate (K₂CO₃) is a milder base that can also be used, potentially allowing for higher reaction temperatures with fewer side reactions compared to stronger bases.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solutions |
| Low or No Conversion of Starting Material | Insufficiently High Reaction Temperature: The activation energy for the reaction is not being met. | - Gradually increase the reaction temperature in 10°C increments. - Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Poor Solubility of Reactants at Low Temperature: The reactants may not be fully dissolved, hindering the reaction. | - Choose a solvent in which all reactants are soluble at the desired reaction temperature (e.g., DMF, THF).[1][2][4] | |
| Formation of Significant Byproducts (e.g., Toluene, Dibenzyl Ether) | Reaction Temperature is Too High: High temperatures favor elimination side reactions over the desired substitution.[4] | - Lower the reaction temperature. - If using a strong base like NaH, ensure the initial addition is performed at 0°C before slowly warming. |
| Prolonged Reaction Time at Elevated Temperature: Extended heating can lead to decomposition and side product formation.[5] | - Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. | |
| Reaction is Too Fast or Uncontrolled | Exothermic Reaction with Strong Base: The deprotonation of the alcohol with a strong base like NaH is highly exothermic. | - Add the base portion-wise at a low temperature (e.g., 0°C) using an ice bath to dissipate the heat generated. |
| Inconsistent Results Between Batches | Poor Temperature Control and Monitoring: Fluctuations in the internal reaction temperature can lead to variability in yield and purity.[6] | - Use a reliable temperature probe to monitor the internal reaction temperature, not just the bath temperature. - Ensure consistent and efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
Experimental Protocols
Protocol: Benzylation of Ethyl 3-hydroxycyclobutanecarboxylate using Sodium Hydride
-
Preparation: To a solution of Ethyl 3-hydroxycyclobutanecarboxylate (1.0 equivalent) in dry N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon), add sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) portion-wise at 0°C using an ice bath.
-
Deprotonation: Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the alkoxide.
-
Benzylation: Add benzyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC. A typical reaction time is 1-8 hours.[1][2]
-
Workup: Carefully quench the reaction by the slow addition of water at 0°C. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Quantitative Data
The following table summarizes hypothetical data from an optimization study for the benzylation of Ethyl 3-hydroxycyclobutanecarboxylate, illustrating the effect of temperature on the reaction outcome.
| Entry | Base | Temperature (°C) | Time (h) | Conversion (%) | Yield of this compound (%) | Major Byproducts Observed |
| 1 | NaH | 0 → RT | 4 | >95 | 85 | Minor amounts of toluene |
| 2 | NaH | 50 | 2 | >95 | 70 | Toluene, dibenzyl ether |
| 3 | NaH | 80 | 1 | >95 | 55 | Significant amounts of toluene and other elimination products |
| 4 | K₂CO₃ | 80 | 8 | 90 | 75 | Unreacted starting material |
Visualizations
References
- 1. byjus.com [byjus.com]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate. The information focuses on the critical role of solvent selection in this Williamson ether synthesis reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction type for the synthesis of this compound?
A1: The synthesis of this compound from Ethyl 3-hydroxycyclobutanecarboxylate and a benzyl halide is a Williamson ether synthesis. This reaction typically involves the deprotonation of the alcohol using a strong base to form an alkoxide, which then acts as a nucleophile to displace the halide from the benzylating agent.
Q2: Which solvents are commonly recommended for this type of reaction?
A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate.[1] Commonly used solvents include N,N-dimethylformamide (DMF) and tetrahydrofuran (THF).[1]
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is often carried out by adding a strong base, such as sodium hydride (NaH), to a solution of the alcohol in a dry polar aprotic solvent at a reduced temperature (e.g., 0°C), followed by the addition of the benzylating agent (e.g., benzyl bromide). The reaction mixture is then typically stirred and allowed to warm to room temperature.
Q4: Are there any known issues with using DMF as a solvent with sodium hydride?
A4: Yes, using N,N-dimethylformamide (DMF) with sodium hydride (NaH) can lead to side reactions. NaH can act as a reducing agent towards DMF, leading to the formation of dimethylamine byproducts.[2][3] These byproducts can react with the benzylating agent, reducing the yield of the desired product and complicating purification.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Solvent-related side reactions: If using DMF as a solvent with NaH, the base can react with the solvent to produce byproducts that consume the benzyl bromide.[2][3] | Consider using an alternative polar aprotic solvent such as THF, which is less prone to this side reaction.[1][4] If DMF must be used, careful control of reaction temperature and stoichiometry is crucial. |
| Incomplete deprotonation of the alcohol: The base may not be strong enough or may have degraded due to exposure to moisture. | Use a fresh, high-quality strong base like sodium hydride (60% dispersion in mineral oil). Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). | |
| Competing elimination reaction: Although less common with primary halides like benzyl bromide, elimination can be a competing pathway, especially at higher temperatures. | Maintain a controlled reaction temperature. The reaction is typically initiated at a lower temperature (0°C) and allowed to warm gradually. | |
| Complex reaction mixture and difficult purification | Formation of byproducts from the solvent: As mentioned, the reaction of NaH with DMF can generate impurities.[2] Similarly, using acetonitrile as a solvent with NaH can also lead to the formation of byproducts.[2][3] | Switch to a more inert solvent like THF.[1][4] Purification can be attempted using column chromatography on silica gel. |
| Starting material remains unreacted | Inactive reagents: The sodium hydride may be old or deactivated. The benzyl bromide may have degraded. | Use fresh reagents. Ensure the sodium hydride is properly stored to prevent deactivation. |
| Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary. |
Solvent Effects on Synthesis: A Summary
| Solvent | Solvent Type | Expected Reaction Rate | Potential Issues | Recommendation |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Can react with NaH to form byproducts, leading to reduced yield and purification challenges.[2][3][5] | Use with caution. Consider alternatives if yield is low or purification is difficult. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Generally more inert to NaH than DMF.[1] | Recommended. A good starting point for optimizing the reaction. |
| Acetonitrile | Polar Aprotic | Moderate to High | Can also undergo side reactions with NaH and benzyl bromide.[2][3] | Use with caution. |
| Ethanol | Protic | Slow | The solvent can be deprotonated by the strong base, which will compete with the desired alcohol substrate. | Not recommended with strong bases like NaH. |
| Toluene | Apolar | Slow | Lowers the availability of the free nucleophile, slowing the reaction rate. | Not recommended. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on a general procedure for the benzylation of hydroxyl groups using sodium hydride.[1]
Materials:
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Ethyl 3-hydroxycyclobutanecarboxylate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Benzyl bromide (BnBr)
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Dry Tetrahydrofuran (THF) or dry N,N-Dimethylformamide (DMF)
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Triethylamine
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Ethyl acetate
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Distilled water
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Under an inert atmosphere (e.g., Argon), dissolve Ethyl 3-hydroxycyclobutanecarboxylate (1.0 equivalent) in dry THF or DMF (5–10 mL/mmol).
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Cool the solution to 0°C in an ice bath.
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Carefully add sodium hydride (2.0 equivalents) portion-wise to the stirred solution.
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Add benzyl bromide (1.5–2.0 equivalents) dropwise to the reaction mixture at 0°C.
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Stir the reaction mixture, allowing it to gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture back to 0°C and quench the reaction by the slow addition of an excess of triethylamine, followed by water.
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Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for solvent selection in the synthesis.
References
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
Validation & Comparative
Validating the Structure of Ethyl 3-(benzyloxy)cyclobutanecarboxylate: A Comparative NMR Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of Ethyl 3-(benzyloxy)cyclobutanecarboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and a visual workflow for structural elucidation.
The precise structural confirmation of a molecule is a critical step in chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the unambiguous determination of molecular structures. This guide focuses on the validation of the structure of this compound by comparing its expected NMR spectral data with that of structurally related analogs.
Predicted and Comparative NMR Data Analysis
Due to the limited availability of published experimental NMR data for this compound, this guide presents a predicted ¹H and ¹³C NMR dataset. These predictions are derived from the known spectral data of analogous compounds, including Ethyl cyclobutanecarboxylate and Ethyl 3-oxocyclobutanecarboxylate. The comparison allows for a reasoned estimation of the chemical shifts and multiplicities for the target molecule.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Compounds
| Proton Assignment (Structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Ethyl cyclobutanecarboxylate (Experimental) | Ethyl 3-oxocyclobutanecarboxylate (Experimental) |
| H-1 (CH) | 2.8 - 3.1 | Quintet | 2.95 (quintet) | 3.20 (quintet) |
| H-2, H-4 (CH₂) | 2.2 - 2.5 (axial) 1.9 - 2.2 (equatorial) | Multiplet | 2.15 (m) 1.85 (m) | 3.45 - 3.60 (m) |
| H-3 (CH) | 4.0 - 4.3 | Quintet | - | - |
| -OCH₂CH₃ | 4.12 | Quartet | 4.10 (q) | 4.15 (q) |
| -OCH₂CH₃ | 1.25 | Triplet | 1.22 (t) | 1.25 (t) |
| -OCH₂Ph | 4.50 | Singlet | - | - |
| -OCH₂Ph | 7.25 - 7.40 | Multiplet | - | - |
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Related Compounds
| Carbon Assignment (Structure) | Predicted Chemical Shift (δ, ppm) | Ethyl cyclobutanecarboxylate (Experimental) | Ethyl 3-oxocyclobutanecarboxylate (Experimental) |
| C=O | 174 - 176 | 175.8 | 172.5 |
| C-1 | 35 - 38 | 37.2 | 39.1 |
| C-2, C-4 | 28 - 32 | 25.1 | 49.5 |
| C-3 | 70 - 75 | - | 207.1 (C=O) |
| -OCH₂ CH₃ | 60 - 62 | 60.3 | 61.0 |
| -OCH₂CH₃ | 14 - 15 | 14.3 | 14.2 |
| -OCH₂ Ph | 70 - 72 | - | - |
| C -ipso (Ph) | 138 - 140 | - | - |
| C -ortho, meta, para (Ph) | 127 - 129 | - | - |
Experimental Protocols
A standard protocol for acquiring high-quality NMR spectra for the validation of this compound is outlined below.
1. Sample Preparation:
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer for better resolution.
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity.
3. ¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
4. ¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Logical Workflow for Structure Validation
The process of validating the structure of this compound using NMR data follows a logical progression. This workflow ensures a systematic and thorough analysis.
Caption: Workflow for the validation of a chemical structure using NMR spectroscopy.
By following this structured approach, researchers can confidently validate the synthesis of this compound and ensure the integrity of the compound for further studies and applications. The comparative analysis with known compounds provides a robust framework for structural assignment, even in the absence of previously published spectral data for the target molecule.
Mass Spectrometry Analysis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate: A Comparative Guide
Predicted Fragmentation Profile
The mass spectrum of Ethyl 3-(benzyloxy)cyclobutanecarboxylate is anticipated to be a composite of the characteristic fragmentation patterns of its three key structural motifs. The primary ionization method considered here is Electron Ionization (EI), which is common in Gas Chromatography-Mass Spectrometry (GC-MS) analysis and provides reproducible fragmentation patterns ideal for structural elucidation.
The fragmentation of ethyl esters, for instance, is well-documented. A common pathway involves the McLafferty rearrangement, which is characteristic for esters with a sufficiently long alkyl chain.[1] Additionally, cleavage of bonds adjacent to the carbonyl group is a major fragmentation route.[2] For ethyl esters specifically, the loss of the ethoxy group (-OCH2CH3) or the formation of the acylium ion are prominent fragmentation pathways.[3]
Benzyl ethers also exhibit predictable fragmentation behavior. A key fragmentation pathway involves cleavage of the C-O bond, leading to the formation of a stable benzyl cation (m/z 91) or a substituted tropylium ion.[4][5][6][7] The presence of the ether oxygen can also direct fragmentation through alpha-cleavage.[2]
The cyclobutane ring, being a strained four-membered ring, can undergo ring-opening reactions upon ionization, followed by fragmentation. The fragmentation of the cyclobutane ring itself often involves the loss of small neutral molecules like ethene (C2H4).[8][9][10][11][12]
By combining these principles, a predicted fragmentation pattern for this compound can be constructed, providing a valuable tool for its identification and characterization in complex mixtures.
Comparative Data Summary
To understand the contribution of each functional group to the overall mass spectrum, a comparison with simpler, commercially available molecules is presented below. The data for the alternative compounds is based on typical fragmentation patterns observed in mass spectrometry databases.
| Compound | Key Functional Groups | Expected Key Fragments (m/z) | Likely Fragmentation Pathways |
| This compound | Cyclobutane, Ethyl Ester, Benzyl Ether | 91, 108, M-45, M-73, M-107 | Tropylium ion formation, benzylic cleavage, loss of ethoxy radical, loss of carbethoxy radical, loss of benzyloxy group |
| Ethyl cyclobutanecarboxylate | Cyclobutane, Ethyl Ester | 55, 83, M-29, M-45 | Cyclobutyl ring fragmentation, loss of ethyl radical, loss of ethoxy radical[8] |
| Benzyl methyl ether | Benzyl Ether | 91, 107, M-1 | Tropylium ion formation, loss of a hydrogen atom from the benzylic position, benzylic cleavage[4] |
Experimental Protocols
While a specific protocol for this compound is not available, the following general methodologies for GC-MS and LC-MS analysis of small molecules can be readily adapted.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
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Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this type of compound.
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Injection: A split/splitless injector is typically used. The injection volume would be 1 µL of a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Oven Program: A temperature gradient program would be employed to ensure good separation and peak shape. A typical program might start at 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250-300°C and hold for 5-10 minutes.
-
Mass Spectrometer Settings: The EI source would be operated at 70 eV. The mass range would be scanned from m/z 40 to 500.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Column: A reversed-phase C18 column is a common choice for molecules of this polarity.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol would be used for elution.
-
Ionization: ESI in positive ion mode is likely to be effective for this compound, protonating the molecule to give [M+H]+.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to acquire the mass spectra.
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the logical flow of the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Ethyl cyclobutanecarboxylate | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to X-ray Crystallography for the Structural Elucidation of 3-(Benzyloxy)cyclobutane Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of the three-dimensional atomic arrangement of novel bioactive molecules is critical. Cyclobutane derivatives, known for their unique puckered structure and influence on pharmacological activity, present distinct stereochemical challenges.[1] Among these, 3-(benzyloxy)cyclobutane derivatives are important intermediates in the synthesis of various therapeutic agents. This guide provides a comprehensive comparison of single-crystal X-ray crystallography with other analytical techniques for the unambiguous structure confirmation of these compounds, supported by experimental data and detailed protocols.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an indispensable technique for determining the atomic and molecular structure of a crystalline compound.[2][3] It provides a detailed three-dimensional map of electron density, allowing for the precise determination of atom positions, bond lengths, bond angles, and stereochemistry.[3][4] This level of detail is often crucial for understanding structure-activity relationships (SAR) and for rational drug design.
While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for structural elucidation, they provide indirect information about the 3D structure. NMR gives insights into the connectivity and local environment of atoms, while MS reveals the molecular weight and fragmentation patterns. In contrast, X-ray crystallography provides direct visualization of the molecule's conformation in the solid state.
Comparative Analysis of Crystallographic Data
| Feature | Cyclobutane[5] | A Substituted Cyclobutane Derivative[6] | Expected for 3-(Benzyloxy)cyclobutane Derivative |
| Formula | C4H8 | C14H16F2O6S2 | C11H14O |
| Crystal System | Monoclinic | Orthorhombic | To be determined |
| Space Group | I2/m | Pca21 | To be determined |
| a (Å) | 6.742(4) | 10.4367(3) | To be determined |
| b (Å) | 4.204(4) | 10.6053(3) | To be determined |
| c (Å) | 6.917(4) | 15.8904(5) | To be determined |
| α (°) | 90 | 90 | To be determined |
| β (°) | 90.17(4) | 90 | To be determined |
| γ (°) | 90 | 90 | To be determined |
| Volume (ų) | 195.9(2) | 1757.75(9) | To be determined |
| Z | 2 | 4 | To be determined |
| Dihedral Angle (°) | 31(2) (puckered) | Not reported | Expected to be puckered |
| C-C Bond Lengths (Å) | ~1.548 (average) | 1.551(2) - 1.576(2) | Expected to be in a similar range |
This table presents data for cyclobutane and a representative substituted cyclobutane to illustrate typical crystallographic parameters. The values for a 3-(benzyloxy)cyclobutane derivative would need to be determined experimentally.
Experimental Workflow and Protocol
The process of determining a crystal structure using X-ray diffraction involves several key steps, from crystal growth to data analysis and structure refinement.
Experimental Workflow Diagram
Caption: General experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
-
Synthesis and Purification: The 3-(benzyloxy)cyclobutane derivative is synthesized and purified to achieve high purity, which is crucial for growing high-quality crystals.
-
Crystallization: The purified compound is dissolved in a suitable solvent or a mixture of solvents. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. Obtaining a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality is often the most challenging step.[3][4]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (e.g., at 100 K).
-
X-ray Diffraction Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[3][4] A modern diffractometer, equipped with a sensitive detector, is used to measure the intensities and positions of the diffracted X-rays as the crystal is rotated.
-
Data Processing and Reduction: The raw diffraction data are processed to integrate the reflection intensities, correct for experimental factors (e.g., absorption, polarization), and merge equivalent reflections. This results in a unique set of reflection data.
-
Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, this is typically achieved using direct methods.[3] This initial map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The atomic model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation and Analysis: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit). The geometric parameters (bond lengths, angles, torsion angles) and intermolecular interactions are then analyzed. The final results are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for structural elucidation.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excillum.com [excillum.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. Crystal structure of cyclobutane at 117 K :: MPG.PuRe [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate: A Comparative Guide
This guide provides a comparative spectroscopic analysis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a significant molecule in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide will focus on predicting its spectroscopic characteristics based on the analysis of structurally related compounds. This approach allows for a comprehensive understanding of its expected spectral features. The comparative data from analogous compounds are presented to offer a clear reference for researchers, scientists, and professionals in drug development.
Comparison with Alternative Compounds
To contextualize the spectroscopic properties of this compound, a comparison with structurally similar molecules is essential. The following tables summarize the key spectroscopic data for selected alternative compounds, providing a baseline for interpreting the expected spectra of the target molecule.
Table 1: ¹H NMR Data of Comparative Compounds
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Ethyl cyclobutanecarboxylate [1] | CDCl₃ | 1.25 (t, 3H, CH₃), 1.80-2.30 (m, 6H, cyclobutane CH₂), 2.65 (quint, 1H, CH), 4.12 (q, 2H, OCH₂) |
| Ethyl 3-oxocyclobutanecarboxylate [2] | CDCl₃ | 1.28 (t, 3H, CH₃), 3.10-3.50 (m, 5H, cyclobutane CH and CH₂), 4.18 (q, 2H, OCH₂) |
| Ethyl 3-hydroxycyclobutane-1-carboxylate [3] | - | No data available |
| Ethyl 3-methylcyclobutanecarboxylate [4] | - | No data available |
Table 2: ¹³C NMR Data of Comparative Compounds
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Ethyl cyclobutanecarboxylate [5] | CDCl₃ | 14.2 (CH₃), 25.0 (2 x CH₂), 38.9 (CH), 60.3 (OCH₂), 175.4 (C=O) |
| Ethyl 3-oxocyclobutanecarboxylate [6] | - | No data available |
| Ethyl 3-hydroxycyclobutane-1-carboxylate [3] | - | No data available |
| Ethyl 3-methylcyclobutanecarboxylate [4] | - | No data available |
Table 3: IR Spectroscopy Data of Comparative Compounds
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| Ethyl cyclobutanecarboxylate [5] | Neat | 1735 (C=O, ester), 1180 (C-O, ester) |
| Ethyl 3-oxocyclobutanecarboxylate [6] | - | 1780 (C=O, ketone), 1730 (C=O, ester) |
| Ethyl benzoate [7][8] | - | 1726 (C=O, ester), 1275, 1110 (C-O) |
Table 4: Mass Spectrometry Data of Comparative Compounds
| Compound | Ionization Method | Key m/z values |
| Ethyl cyclobutanecarboxylate [5] | GC-MS | 128 (M+), 83, 55 |
| Substituted Cyclobutanes [9] | Mass Spectrometry | Molecular ion peak may be absent or of low intensity. |
Predicted Spectroscopic Data for this compound
Based on the data from analogous compounds, the following spectroscopic features are predicted for this compound.
¹H NMR:
-
Ethyl group: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂).
-
Cyclobutane ring: A complex multiplet region between 2.0-3.0 ppm for the ring protons. The proton at C3, attached to the benzyloxy group, is expected to be shifted downfield to around 4.0-4.5 ppm.
-
Benzyloxy group: A singlet for the benzylic CH₂ protons around 4.5 ppm and a multiplet for the aromatic protons in the region of 7.2-7.4 ppm.
¹³C NMR:
-
Ethyl group: Peaks around 14 ppm (CH₃) and 60 ppm (OCH₂).
-
Cyclobutane ring: Peaks for the CH₂ groups in the range of 20-35 ppm and the CH carbons in the range of 35-45 ppm. The carbon bearing the benzyloxy group (C3) is expected to be in the 70-80 ppm range.
-
Ester carbonyl: A peak around 173-175 ppm.
-
Benzyloxy group: A peak for the benzylic CH₂ around 70 ppm and aromatic carbon peaks between 127-138 ppm.
IR Spectroscopy:
-
C=O stretch (ester): A strong absorption band in the region of 1730-1740 cm⁻¹.[7]
-
C-O stretch (ester and ether): Strong bands in the 1000-1300 cm⁻¹ region.[7]
-
C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.[10]
-
C=C stretch (aromatic): Peaks around 1600 and 1450-1500 cm⁻¹.[10]
Mass Spectrometry:
-
Molecular Ion (M+): The molecular ion peak is expected at m/z 234.29, corresponding to the molecular weight of the compound.[11] However, for some cyclobutane derivatives, this peak might be weak or absent.[9]
-
Key Fragments: Common fragmentation patterns would likely involve the loss of the ethoxy group (-45), the ethyl group (-29), the benzyloxy group (-107), or the benzyl group (-91).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[12]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should be set to cover the range of 0-220 ppm. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker, PerkinElmer).[12]
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via an appropriate method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically results in a prominent molecular ion peak.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound and to identify characteristic fragment ions, which can provide structural information.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical structure with key spectroscopic handles.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Caption: Structure of this compound with key regions for spectroscopic analysis.
References
- 1. Ethyl cyclobutanecarboxylate(14924-53-9) 1H NMR spectrum [chemicalbook.com]
- 2. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE(87121-89-9) 1H NMR [m.chemicalbook.com]
- 3. Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-methylcyclobutanecarboxylate | C8H14O2 | CID 71744054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl cyclobutanecarboxylate | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-oxocyclobutanecarboxylate | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Benzoic acid, ethyl ester [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 106596-81-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. rsc.org [rsc.org]
Comparative Analysis of the 1H NMR Spectrum of Ethyl 3-(benzyloxy)cyclobutanecarboxylate and Related Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the 1H NMR Spectral Features of Ethyl 3-(benzyloxy)cyclobutanecarboxylate.
This guide provides a comparative analysis of the proton nuclear magnetic resonance (1H NMR) spectroscopic data for this compound. Due to the limited availability of fully assigned public data for the title compound, this guide leverages spectral data from closely related analogues—Ethyl cyclobutanecarboxylate and Ethyl 3-oxocyclobutanecarboxylate—to predict and understand its key spectral features. This comparison is crucial for researchers engaged in the synthesis and characterization of substituted cyclobutane derivatives, which are important scaffolds in medicinal chemistry.
Data Presentation: 1H NMR Data Comparison
The following table summarizes the experimental 1H NMR data for the analogue compounds and provides a predicted spectrum for cis- and trans-Ethyl 3-(benzyloxy)cyclobutanecarboxylate. The prediction is based on the foundational shifts observed in Ethyl cyclobutanecarboxylate and the known effects of a benzyloxy substituent.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl cyclobutanecarboxylate | -CH2- (cyclobutane) | 1.80-2.30 | m | - | 6H |
| -CH- (cyclobutane) | 2.95-3.15 | m | - | 1H | |
| -O-CH2-CH3 | 4.12 | q | 7.1 | 2H | |
| -O-CH2-CH3 | 1.25 | t | 7.1 | 3H | |
| Ethyl 3-oxocyclobutanecarboxylate | -CH2- (cyclobutane) | 3.20-3.50 | m | - | 4H |
| -CH- (cyclobutane) | 3.00-3.20 | m | - | 1H | |
| -O-CH2-CH3 | 4.18 | q | 7.1 | 2H | |
| -O-CH2-CH3 | 1.28 | t | 7.1 | 3H | |
| This compound (Predicted) | Phenyl-H | 7.25-7.40 | m | - | 5H |
| -O-CH2-Ph | ~4.50 | s | - | 2H | |
| -CH-O- (cyclobutane) | ~4.0-4.2 | m | - | 1H | |
| -CH-COOEt (cyclobutane) | ~2.8-3.1 | m | - | 1H | |
| -CH2- (cyclobutane, cis to BnO) | ~2.2-2.5 | m | - | 2H | |
| -CH2- (cyclobutane, trans to BnO) | ~1.9-2.2 | m | - | 2H | |
| -O-CH2-CH3 | ~4.15 | q | ~7.1 | 2H | |
| -O-CH2-CH3 | ~1.25 | t | ~7.1 | 3H |
Note on Predicted Data: The presence of the electron-withdrawing benzyloxy group is expected to deshield the proton on the same carbon (C3-H), shifting it downfield to approximately 4.0-4.2 ppm. The benzylic protons themselves typically appear as a singlet around 4.5 ppm, and the aromatic protons of the benzyl group are expected in the 7.25-7.40 ppm region. The cyclobutane ring protons will exhibit complex splitting patterns due to cis and trans couplings. The exact chemical shifts and multiplicities for the cyclobutane protons of this compound will depend on the cis/trans stereochemistry of the substituents.
Experimental Protocols
General 1H NMR Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis is required.
-
NMR Instrument: The data should be acquired on a 400 MHz or higher field NMR spectrometer for better resolution of the complex multiplets.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for this type of molecule.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants (J-values) to elucidate the connectivity of the protons.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative analysis of the 1H NMR spectra.
Caption: Logical workflow for the analysis of this compound 1H NMR data.
Comparative Analysis of the 13C NMR Spectrum of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
This guide provides a comparative analysis of the predicted 13C NMR spectrum of Ethyl 3-(benzyloxy)cyclobutanecarboxylate against experimentally determined spectra of structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.
Predicted 13C NMR Chemical Shifts for this compound
Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Ethyl cyclobutanecarboxylate[1] | Ethyl 3-oxocyclobutanecarboxylate[2] | 3-(Benzyloxy)-2-butanol[3] |
| C=O (Ester) | ~174 | - | ~207 (Ketone) | - |
| CH -COOEt | ~40-45 | - | ~35 | - |
| CH2 (Cyclobutane, C2 & C4) | ~25-30 | - | ~45 | - |
| CH -OBn | ~75-80 | - | - | ~79 |
| OCH2 CH3 | ~60 | - | - | - |
| O CH2CH3 | ~14 | - | - | - |
| CH2 -Ph | ~70 | - | - | ~72 |
| C (Quaternary, Benzyl) | ~138 | - | - | ~139 |
| CH (Aromatic, Ortho) | ~128 | - | - | ~128 |
| CH (Aromatic, Meta) | ~127 | - | - | ~128 |
| CH (Aromatic, Para) | ~127 | - | - | ~127 |
Note: Experimental data for some specific carbons in the reference compounds were not available.
The predicted shifts are based on the additive effects of the substituents on the cyclobutane ring. The electron-withdrawing nature of the ester group will deshield the attached cyclobutane carbons, while the benzyloxy group will have a significant deshielding effect on the carbon it is directly attached to (CH-OBn). The chemical shifts of the ethyl and benzyloxy groups are expected to be similar to those in other molecules containing these functionalities.
Experimental Protocols
A standard 1D 13C NMR experiment with proton decoupling is typically employed for routine characterization.
1. Sample Preparation:
-
Dissolve 10-50 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The data is acquired on a spectrometer operating at a specific 13C frequency (e.g., 125 MHz).
-
A standard single-pulse experiment with broadband proton decoupling is used.[4]
-
Key acquisition parameters include:
-
Spectral Width: ~250 ppm to cover the full range of 13C chemical shifts.[5]
-
Acquisition Time: 1-2 seconds for good resolution.[5]
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei.
-
Number of Scans (NS): Varies from hundreds to thousands depending on the sample concentration.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed with an exponential line broadening function.
-
Fourier transformation is applied to convert the time-domain data to the frequency domain.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).[6]
Workflow for 13C NMR Spectral Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of a 13C NMR spectrum.
Caption: Workflow for 13C NMR Spectroscopy.
This guide provides a framework for understanding and predicting the 13C NMR spectrum of this compound. For definitive structural confirmation, synthesis of the compound and acquisition of experimental 1D and 2D NMR data (such as HSQC and HMBC) would be necessary.
References
"comparing the reactivity of cis and trans isomers of Ethyl 3-(benzyloxy)cyclobutanecarboxylate"
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The spatial arrangement of substituents on a cyclobutane ring profoundly influences its chemical reactivity. This guide provides a detailed comparison of the reactivity of cis and trans isomers of Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a key intermediate in the synthesis of various biologically active molecules. While direct kinetic studies on this specific compound are not extensively published, this guide leverages experimental data from analogous 3-substituted cyclobutane systems and fundamental principles of stereochemistry to provide a robust comparative analysis.
At a Glance: Key Reactivity Differences
The primary difference in reactivity between the cis and trans isomers of this compound stems from steric hindrance around the ester functional group. In the cis isomer, the benzyloxy and ethoxycarbonyl groups are on the same face of the cyclobutane ring, leading to greater steric congestion. Conversely, the trans isomer places these groups on opposite faces, resulting in a more sterically accessible ester.
This fundamental stereochemical difference is expected to manifest in reactions involving nucleophilic attack at the carbonyl carbon of the ester, such as hydrolysis and reduction.
Quantitative Reactivity Comparison: An Analogous System
To quantify the expected difference in reactivity, we can examine the alkaline hydrolysis of a similar cyclobutane system: a cyclic phosphinate. In a study on the alkaline hydrolysis of the cis and trans isomers of 1-oxo-1-ethoxy-2,2,3,4,4-pentamethyl-phospha-cyclobutan, it was observed that the cis isomer hydrolyzes approximately 7 times faster than the trans isomer. This rate difference is attributed to the more favorable entropy of activation for the cis isomer, as the transition state is less sterically hindered. A similar trend is anticipated for the hydrolysis of this compound.
| Reaction | Isomer | Relative Rate (Analogous System) | Expected Outcome |
| Alkaline Hydrolysis | cis | ~7 | Faster hydrolysis to the corresponding carboxylic acid due to lower steric hindrance at the ester. |
| trans | 1 | Slower hydrolysis due to greater steric hindrance from the benzyloxy group impeding nucleophilic attack. | |
| Reduction (e.g., with LiAlH₄) | cis | Faster | More rapid reduction to the corresponding alcohol. |
| trans | Slower | Slower reduction due to hindered access of the hydride reagent to the carbonyl. |
Experimental Protocols
General Synthesis of this compound Isomers
A common route to 3-substituted cyclobutanecarboxylates involves the [2+2] cycloaddition of an allenoate with an appropriate alkene, followed by functional group manipulation. The resulting mixture of cis and trans isomers can often be separated by column chromatography.
Protocol:
-
[2+2] Cycloaddition: To a solution of the allenoate in a suitable solvent (e.g., dichloromethane), add the alkene and a Lewis acid catalyst (e.g., EtAlCl₂).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification and Separation: Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers.
Comparative Alkaline Hydrolysis (Saponification)
Protocol:
-
Preparation of Solutions: Prepare separate solutions of the cis and trans isomers of this compound in a suitable solvent mixture (e.g., ethanol/water).
-
Initiation of Hydrolysis: To each solution, add a standardized aqueous solution of sodium hydroxide.
-
Reaction Monitoring: Maintain the reactions at a constant temperature and monitor the disappearance of the starting material over time using a suitable analytical technique (e.g., gas chromatography or high-performance liquid chromatography).
-
Data Analysis: Determine the rate constants for the hydrolysis of each isomer by plotting the concentration of the ester versus time.
Mechanistic Interpretation
The difference in reactivity between the cis and trans isomers can be rationalized by considering the transition state of the rate-determining step in reactions like hydrolysis. In the case of alkaline hydrolysis, this is the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.
For the trans isomer, the benzyloxy group is positioned on the opposite face of the ring from the attacking nucleophile, but its bulk can still sterically shield the carbonyl group, making the approach of the nucleophile more difficult. In the cis isomer, while both substituents are on the same face, the puckered nature of the cyclobutane ring can orient the benzyloxy group away from the ester, presenting a less hindered pathway for the nucleophile. It is also important to note that the energy difference between 1,3-cis and trans orientations in cyclobutanes is often small, suggesting that the ground-state stabilities of the two isomers are similar.
Conclusion
The stereochemical arrangement of substituents in this compound has a significant impact on its reactivity. The cis isomer is expected to undergo reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis and reduction, at a faster rate than the trans isomer. This difference is primarily attributed to the lower steric hindrance around the reactive center in the cis conformation. Researchers and drug development professionals should consider these reactivity differences when designing synthetic routes and predicting the chemical behavior of these important building blocks. The ability to selectively synthesize and react one isomer over the other offers a powerful tool for controlling the stereochemical outcome of a synthetic sequence.
The Strategic Application of Ethyl 3-(benzyloxy)cyclobutanecarboxylate in Modern Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in the field of drug development, the efficient construction of complex molecular architectures is a paramount objective. The cyclobutane motif, a four-membered carbocycle, has garnered significant attention as a bioisosteric replacement for larger or more flexible moieties in pharmacologically active compounds. Its rigid, three-dimensional structure can confer favorable properties such as improved metabolic stability and binding affinity. Ethyl 3-(benzyloxy)cyclobutanecarboxylate has emerged as a versatile building block for introducing this valuable scaffold. This guide provides a comparative analysis of its efficacy in target-oriented synthesis against prominent alternative methodologies, supported by experimental data and detailed protocols.
Introduction to this compound as a Synthetic Building Block
This compound offers a strategically functionalized cyclobutane core. The ethyl ester provides a handle for further elaboration, most commonly through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles. The benzyloxy group at the 3-position serves as a protected hydroxyl group, which can be unveiled later in a synthetic sequence to reveal a key interaction point or a site for further functionalization. This dual functionality makes it an attractive starting material for the synthesis of polysubstituted cyclobutane derivatives.
A common route to the core of this building block involves a [2+2] cycloaddition, a powerful method for the formation of four-membered rings. The subsequent functionalization of the cyclobutane ring is a key consideration in its application.
Comparison of Synthetic Methodologies for Functionalized Cyclobutanes
The utility of this compound is best understood in the context of other available methods for constructing substituted cyclobutanes. Here, we compare the incumbent [2+2] cycloaddition approach to access the core of our target building block with two powerful alternatives: diastereoselective ring expansion of vinylcyclopropanes and palladium-catalyzed C-H functionalization.
| Methodology | Key Features | Typical Yield | Stereoselectivity | Substrate Scope | Key Reagents/Catalysts |
| [2+2] Cycloaddition of Benzyl Vinyl Ether | Direct formation of the cyclobutane ring. | 50-70% | Generally low unless chiral auxiliaries or catalysts are used. | Broad for electron-rich and electron-deficient alkenes. | Zn-Cu couple, trichloroacetyl chloride. |
| Diastereoselective Ring Expansion of Vinylcyclopropanes | Stereospecific rearrangement to form highly substituted cyclobutanes. | 60-90% | High, often with excellent transfer of stereochemistry. | Requires appropriately substituted vinylcyclopropane precursors. | Rh(I) complexes, Lewis acids. |
| Palladium-Catalyzed C-H Arylation | Direct functionalization of a pre-existing cyclobutane core. | 50-98% | High, directed by a coordinating group. | Dependent on the directing group and the C-H bond accessibility. | Pd(OAc)₂, directing groups (e.g., 8-aminoquinoline). |
Experimental Protocols
Synthesis of 3-(Benzyloxy)cyclobutan-1-one via [2+2] Cycloaddition (Precursor to this compound)
This protocol is adapted from the work of Baran and coworkers and describes the synthesis of the ketone precursor to the title compound.[1]
Procedure: To a solution of benzyl vinyl ether (1.0 equiv) in dry diethyl ether (0.06 M) at room temperature is added a Zn-Cu couple (15 equiv). Trichloroacetyl chloride (2.5 equiv) is then added dropwise over 3 hours. A saturated solution of ammonium chloride in methanol is subsequently added, and the mixture is refluxed for 30 minutes. After cooling, the crude product is filtered through Celite and concentrated. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 3-(benzyloxy)cyclobutan-1-one.
Further Transformation: The resulting ketone can be converted to this compound through standard methods such as a Wittig-type olefination followed by esterification, or through a Reformatsky reaction with an ethyl haloacetate. The ester can then be hydrolyzed to the carboxylic acid for subsequent amide coupling.
Diastereoselective Ring Expansion of a Vinylcyclopropane
This protocol is a representative example of a rhodium-catalyzed ring expansion to form a functionalized cyclobutane.
Procedure: To a solution of the vinylcyclopropane (1.0 equiv) in a suitable solvent such as 1,4-dioxane is added a Rh(I) catalyst, for example [Rh(CO)₂Cl]₂, under an inert atmosphere. The reaction mixture is heated to the appropriate temperature (e.g., 80-100 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cyclobutane product. The stereochemistry of the starting vinylcyclopropane is often transferred with high fidelity to the product.
Palladium-Catalyzed Diastereoselective C-H Arylation of a Cyclobutanecarboxamide
This protocol, based on the work of Daugulis and others, demonstrates the direct functionalization of a cyclobutane ring.
Procedure: A mixture of the N-(8-quinolinyl)cyclobutanecarboxamide (1.0 equiv), the aryl iodide (2.5 equiv), Pd(OAc)₂ (10 mol %), and an oxidant such as Ag₂CO₃ (2.0 equiv) in a suitable solvent (e.g., mesitylene) is heated at an elevated temperature (e.g., 130 °C) in a sealed tube for several hours. After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography to yield the arylated cyclobutane. This method typically affords the cis-diastereomer with high selectivity.
Visualizing Synthetic Pathways
To better illustrate the strategic differences between these approaches, the following diagrams outline the conceptual workflows.
Conclusion
This compound, and its precursors, represent a valuable entry point into the synthesis of complex, functionalized cyclobutanes. The [2+2] cycloaddition approach for the synthesis of its core structure is a well-established method. However, for syntheses demanding high stereocontrol, alternative strategies such as the diastereoselective ring expansion of vinylcyclopropanes or the late-stage C-H functionalization of a pre-formed cyclobutane ring may offer significant advantages in terms of efficiency and stereochemical purity. The choice of methodology will ultimately depend on the specific synthetic target, the desired stereochemistry, and the overall synthetic strategy. Researchers and drug development professionals are encouraged to consider these alternative approaches to access novel and diverse cyclobutane-containing molecules.
References
"cost-benefit analysis of different synthetic routes to Ethyl 3-(benzyloxy)cyclobutanecarboxylate"
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a detailed cost-benefit analysis of two primary pathways, each involving the initial synthesis of the key intermediate 3-(benzyloxy)cyclobutanone, followed by its conversion to the final ester product.
Two principal routes for the synthesis of 3-(benzyloxy)cyclobutanone have been identified in the literature, primarily in patent documents. Route 1 commences with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate. Route 2 utilizes benzyl vinyl ether and trichloroacetyl chloride as starting materials. Subsequently, two potential methods for the conversion of 3-(benzyloxy)cyclobutanone to this compound are considered: the Horner-Wadsworth-Emmons reaction and the Reformatsky reaction.
Summary of Synthetic Routes
The following diagram illustrates the logical flow of the synthetic pathways discussed in this guide.
Caption: Overview of the two primary synthetic pathways to this compound.
Cost-Benefit Analysis of Synthetic Routes to 3-(Benzyloxy)cyclobutanone
The following table summarizes the key quantitative data for the two primary routes to the intermediate ketone.
| Parameter | Route 1: From 3-dibromo-2,2-dimethoxypropane | Route 2: From Benzyl vinyl ether |
| Starting Materials | 3-dibromo-2,2-dimethoxypropane, Diisopropyl malonate, Benzyl alcohol, Bromine | Benzyl vinyl ether, Trichloroacetyl chloride |
| Key Reagents | Sodium hydride, Acid (for deprotection/hydrolysis), Silver salt, Elemental bromine | Zinc-copper couple, Zinc powder |
| Overall Yield | Not explicitly stated, but individual step yields are high (e.g., 90% for the first step)[1] | Overall yield of 52-55% reported in patents[2] |
| Reaction Conditions | Reflux conditions (up to 70°C and 120-140°C), multi-step process[1] | Room temperature for key steps[2] |
| Cost of Starting Materials | 3-dibromo-2,2-dimethoxypropane: ~ | Benzyl vinyl ether: ~ |
| Advantages | Potentially high-yielding individual steps.[1] | Milder reaction conditions for some steps.[2] Fewer synthetic steps outlined in some patent descriptions. |
| Disadvantages | Multi-step process involving a Hunsdiecker reaction with a silver salt and elemental bromine, which can be hazardous and costly.[1] | Use of highly reactive and moisture-sensitive trichloroacetyl chloride.[5][6][7][8] Overall yield may be moderate.[2] |
| Safety & Environment | Involves the use of sodium hydride (highly flammable) and elemental bromine (toxic and corrosive). 3-dibromo-2,2-dimethoxypropane is a skin and eye irritant.[9][10] | Trichloroacetyl chloride reacts violently with water and is corrosive and toxic.[5][6][7][8] |
Conversion of 3-(Benzyloxy)cyclobutanone to this compound
Two viable methods for the conversion of the ketone intermediate to the final ester are the Horner-Wadsworth-Emmons (HWE) reaction and the Reformatsky reaction.
Caption: Comparison of the Horner-Wadsworth-Emmons and Reformatsky reaction pathways.
| Parameter | Horner-Wadsworth-Emmons Reaction | Reformatsky Reaction |
| Key Reagents | Triethyl phosphonoacetate, Base (e.g., NaH, DBU), Hydrogen, Palladium catalyst | Ethyl bromoacetate, Zinc dust, Acid (for workup) |
| Intermediate | α,β-unsaturated ester | β-hydroxy ester |
| Number of Steps | Two (Olefination, Reduction) | Two (Addition, Dehydroxylation) |
| Stereoselectivity | Typically produces a mixture of E/Z isomers which would require separation or selective reduction.[11] | Creates a new stereocenter, potentially leading to diastereomers. |
| Cost of Key Reagents | Triethyl phosphonoacetate: ~$28/25g. | Ethyl bromoacetate: ~ |
| Advantages | Well-established and reliable reaction.[11][14][15] Byproduct is water-soluble and easily removed.[11] | One-pot potential for the initial addition.[16] |
| Disadvantages | Requires a subsequent reduction step. May produce a mixture of geometric isomers that require separation. | Requires a subsequent dehydroxylation step. Use of zinc dust may require activation. |
| Safety & Environment | Use of flammable bases like sodium hydride. Palladium catalysts can be expensive and require careful handling. | Ethyl bromoacetate is a lachrymator and toxic.[17] |
Experimental Protocols
Route 1: Synthesis of 3-(benzyloxy)-1-cyclobutanone (Adapted from CN111320535B)[1]
-
Step 1: Synthesis of Compound I: To a solution of sodium hydride (8.8g, 0.22mol) in DMF (75mL), diisopropyl malonate (37.6g, 0.2mol) is slowly added dropwise, maintaining the temperature below 70°C. Subsequently, 3-dibromo-2,2-dimethoxypropane (26.2g, 0.1mol) is added, and the mixture is heated to reflux for 24 hours. After cooling, the reaction is quenched with an ammonium chloride solution, extracted with n-hexane, washed with sodium bicarbonate solution, and dried over anhydrous sodium sulfate. Concentration of the organic phase yields compound I (26g, 90% yield).
-
Subsequent Steps: The patent describes further steps including deprotection and hydrolysis to an acid, followed by a Hunsdiecker reaction and nucleophilic substitution with benzyl alcohol to yield 3-(benzyloxy)-1-cyclobutanone.[1]
Route 2: Synthesis of 3-(benzyloxy)-1-cyclobutanone (Adapted from CN103242152A)[2]
-
This route involves a five-step synthesis starting from a halogenated methyl benzene, proceeding through etherification, halogenation, elimination, ring closure, and dechlorination. A key step involves the reaction of a benzyloxy-2,2-dichlorocyclobutanone with zinc powder in aqueous acetic acid to yield 3-(benzyloxy)-1-cyclobutanone in 84-88% yield for this final step.[2]
Horner-Wadsworth-Emmons Reaction (General Protocol)
-
To a suspension of a base (e.g., NaH) in a suitable solvent (e.g., THF), triethyl phosphonoacetate is added dropwise at 0°C. The mixture is stirred until the evolution of hydrogen ceases. A solution of 3-(benzyloxy)cyclobutanone in the same solvent is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting α,β-unsaturated ester is then subjected to a reduction reaction, for example, using hydrogen gas with a palladium catalyst, to afford the final product.
Reformatsky Reaction (General Protocol)[16]
-
A suspension of activated zinc dust in a solvent such as toluene is prepared. Ethyl bromoacetate is added, followed by a solution of 3-(benzyloxy)cyclobutanone. The mixture is heated (e.g., to 90°C) for a specified time. After cooling, the reaction is quenched with an acidic aqueous solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the β-hydroxy ester. This intermediate then requires a dehydroxylation step to yield the final product.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors including cost, available equipment, safety considerations, and desired scale of production.
-
Route 1 for the ketone intermediate appears to have high-yielding individual steps but involves a greater number of transformations, some of which utilize hazardous and expensive reagents like elemental bromine and a silver salt.
-
Route 2 offers a potentially shorter pathway with milder conditions for the final step, but the overall yield may be lower, and it involves the use of the highly reactive trichloroacetyl chloride.
For the conversion of the ketone to the final ester:
-
The Horner-Wadsworth-Emmons reaction is a very reliable and well-understood method, but the potential for E/Z isomer formation and the need for a subsequent reduction step are key considerations.
-
The Reformatsky reaction offers a direct route to a hydroxylated intermediate, but also requires a subsequent dehydroxylation step and introduces an additional stereocenter that may complicate purification.
A thorough cost analysis would require obtaining up-to-date pricing for all reagents and solvents on the desired scale, as well as factoring in labor and waste disposal costs. For researchers, the simplicity and milder conditions of Route 2 for the ketone synthesis, followed by a Horner-Wadsworth-Emmons reaction, may be advantageous for smaller scale preparations, provided that the potential for isomer separation is addressed. For industrial applications, a more detailed process optimization of Route 1 might be warranted to maximize the high yields of the initial steps, while seeking to replace the more hazardous reagents in the later stages.
References
- 1. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 2. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 3. Triethyl phosphonoacetate 98 867-13-0 [sigmaaldrich.com]
- 4. unitednuclear.com [unitednuclear.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 1,3-Dibromo-2,2-dimethoxypropane | C5H10Br2O2 | CID 2734196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. hobbychemicalsupply.com [hobbychemicalsupply.com]
- 13. pyrochemsource.com [pyrochemsource.com]
- 14. researchgate.net [researchgate.net]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
- 16. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 17. m.indiamart.com [m.indiamart.com]
A Comparative Guide to Purity Assessment of Synthesized Ethyl 3-(benzyloxy)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Ethyl 3-(benzyloxy)cyclobutanecarboxylate. The document outlines detailed experimental protocols and presents data in a clear, comparative format to aid researchers in selecting the most appropriate techniques for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and is of significant interest in medicinal chemistry.[1][2] The stereochemistry and purity of this compound are critical for the efficacy and safety of the final products.[3][4][5][6][7] Therefore, robust analytical methods are essential to characterize and quantify the purity of the synthesized product and to identify any potential impurities. This guide compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Purity Assessment Data
The following table summarizes the typical data obtained from different analytical techniques for a synthesized batch of this compound. For comparative purposes, we include data for a hypothetical "Alternative Synthetic Route Product" which may contain different impurity profiles.
| Analytical Technique | Parameter | Synthesized this compound (Batch A) | Alternative Synthetic Route Product (Batch B) | Reference Standard (Hypothetical) |
| GC-MS | Purity (Area %) | 99.2% | 97.5% | >99.8% |
| Identified Impurities | Benzyl alcohol (0.3%), Diethyl 1,3-cyclobutanedicarboxylate (0.2%), Unidentified Isomer (0.3%) | 3-bromocyclobutanecarboxylate (1.5%), Benzyl bromide (0.5%), Dibenzyl ether (0.5%) | Not Detected | |
| HPLC (UV 254 nm) | Purity (Area %) | 99.5% | 98.0% | >99.9% |
| Relative Retention Time (RRT) of Main Peak | 1.00 | 1.00 | 1.00 | |
| RRT of Major Impurity | 0.85 (Benzyl alcohol) | 1.25 (3-bromocyclobutanecarboxylate) | Not Applicable | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Purity (by integration) | >99% | ~97% | >99.5% |
| Diagnostic Signals (ppm) | 7.38-7.26 (m, 5H, Ar-H), 4.51 (s, 2H, O-CH₂-Ph), 4.12 (q, 2H, O-CH₂-CH₃), 3.95-3.85 (m, 1H, CH-OBn), 2.80-2.70 (m, 1H, CH-COOEt), 2.40-2.20 (m, 4H, cyclobutane-CH₂), 1.25 (t, 3H, O-CH₂-CH₃) | Consistent with Batch A, but with additional signals corresponding to impurities. | Consistent with Batch A. | |
| Chiral HPLC | Enantiomeric Excess (ee%) | 98% (for a specific enantiomer) | 95% (for a specific enantiomer) | >99% (for a specific enantiomer) |
Experimental Protocols
This method is suitable for identifying and quantifying volatile impurities.
-
Instrumentation: Agilent 6890N GC with 5973 Mass Selective Detector or equivalent.[8]
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
-
MS Transfer Line: 300°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of ethyl acetate. Inject 1 µL.
HPLC is a versatile technique for purity determination and can be adapted for chiral separations.
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector or equivalent.
-
Column (Achiral): ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid. Greener alternatives like ethanol can also be explored.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
-
Column (Chiral): For enantiomeric excess determination, a chiral stationary phase column such as a Chiralcel OD-H or similar is required. The mobile phase would typically be a mixture of hexane and isopropanol.
NMR provides detailed structural information and is an excellent tool for identifying and quantifying impurities without the need for reference standards for every impurity (qNMR).
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 5.0 s
-
Acquisition Time: 4.096 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Potential impurities in the synthesis of the target compound.
Discussion of Results and Method Comparison
-
GC-MS is highly effective for detecting and identifying volatile and semi-volatile impurities, particularly those that might be present from the starting materials or solvents.[8][10][11][12] Its high sensitivity and the availability of mass spectral libraries aid in the tentative identification of unknown peaks.
-
HPLC is the workhorse for purity determination of non-volatile compounds.[9] It provides excellent quantitative data on the main component and any non-volatile impurities. The use of a Diode Array Detector allows for peak purity analysis. Furthermore, specialized chiral columns can be employed to determine the enantiomeric excess, which is crucial for stereospecific synthesis.[5][6][7]
-
NMR Spectroscopy offers an orthogonal method for purity assessment. ¹H NMR can be used for quantitative analysis (qNMR) by integrating the signals of the target compound against a certified internal standard.[13][14][15][16][17] More importantly, NMR provides unambiguous structural confirmation of the main product and can help in the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR are essential for full characterization.
Conclusion
A comprehensive purity assessment of synthesized this compound requires a multi-technique approach. GC-MS is ideal for volatile impurity profiling, while HPLC provides robust quantitative purity and enantiomeric excess data. NMR spectroscopy is indispensable for structural confirmation and as a primary method for determining molar purity. By combining these techniques, researchers can confidently ascertain the purity and quality of their synthesized material, ensuring its suitability for downstream applications in drug discovery and development.
References
- 1. amiscientific.com [amiscientific.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. bepls.com [bepls.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE(87121-89-9) 1H NMR spectrum [chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. Ethyl cyclobutanecarboxylate(14924-53-9) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-(benzyloxy)cyclobutanecarboxylate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ethyl 3-(benzyloxy)cyclobutanecarboxylate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. This substance is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE): To ensure safety, the following PPE must be worn when handling this compound:
-
Eye Protection: Face shield and safety glasses approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[2]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use, and proper glove removal technique should be followed to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
-
Skin and Body Protection: A complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2]
II. Quantitative Hazard Classification
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapour[1] |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[2] |
III. Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to entrust it to a licensed professional waste disposal company.[1][2] Do not allow the product to enter drains.[2]
Step 1: Waste Collection
-
Collect surplus and non-recyclable solutions in a suitable, closed container.[2]
-
Ensure the container is properly labeled with the chemical name and associated hazards.
Step 2: Handling Spills
-
In case of a spill, avoid dust formation.[2]
-
Avoid breathing vapors, mist, or gas.[2]
-
Ensure adequate ventilation and evacuate personnel to safe areas.[2]
-
Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[2]
Step 3: Contaminated Packaging
-
Dispose of contaminated packaging as unused product.[2]
-
Before disposing of the used container, ensure that the contents are completely removed.[1]
Step 4: Storage Pending Disposal
-
Store the waste material in a well-ventilated place and keep it cool.[1]
-
The recommended storage temperature is between 2-8°C in a dry area.[2]
Step 5: Professional Disposal
-
Contact a licensed professional waste disposal service to dispose of the material.[2]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Ethyl 3-(benzyloxy)cyclobutanecarboxylate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential guidance for managing Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS No. 106596-81-0) in a laboratory setting.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3] It may also cause respiratory irritation.[3] Adherence to appropriate personal protective equipment protocols is mandatory to ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses meeting ANSI Z87.1 or EN 166(EU) standards.[3][4][5][6] | To protect against splashes and vapors that can cause serious eye irritation.[3][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4][5] Gloves should be inspected before use and disposed of properly after handling.[3][6] | To prevent skin contact, which can cause irritation.[3][8] |
| Body Protection | A fully buttoned lab coat is required.[4] For larger quantities or when a significant splash risk exists, a chemical-resistant apron is recommended.[4] | To protect against accidental splashes and contamination of personal clothing.[4][7] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[5] | To protect feet from spills and falling objects.[7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid breathing vapors.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[6][7] | The substance may cause respiratory irritation.[3] Engineering controls like fume hoods are the primary means of protection.[9][10] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name and hazard information.
-
Ensure the Safety Data Sheet (SDS) is readily accessible.[3]
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4]
-
Keep containers tightly sealed to prevent the release of vapors.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[11]
3. Handling and Use:
-
All work with this chemical should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][10]
-
Ensure safety showers and eyewash stations are readily accessible and in good working order.[4]
-
Before handling, don the appropriate PPE as detailed in Table 1.
-
When transferring the liquid, do so carefully to avoid splashing.
-
Wash hands thoroughly with soap and water after handling the chemical.[4]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert substance like vermiculite or sand.[4]
-
Place the absorbed material into a sealed, properly labeled container for disposal.[3][4]
-
For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the chemical waste in appropriately labeled and sealed containers.[3][10] Do not pour down the drain.[3][12] Disposal must be in accordance with local, state, and federal regulations. It is recommended to use a licensed waste disposal company.[13]
-
Contaminated Materials: Any materials used for spill cleanup or contaminated during handling (e.g., gloves, absorbent pads) should be placed in a sealed container and disposed of as chemical waste.[3]
-
Empty Containers: Before disposing of the original container, ensure it is completely empty. Rinse the container thoroughly and dispose of it according to institutional guidelines, which may involve recycling or disposal as chemical waste.
Experimental Workflow and Safety
Caption: A typical workflow for safely handling this compound.
References
- 1. bjoka-vip.com [bjoka-vip.com]
- 2. 106596-81-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. falseguridad.com [falseguridad.com]
- 8. smartlabs.co.za [smartlabs.co.za]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
